(2-(Trifluoromethyl)thiazol-4-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTOSARTLLCFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602209 | |
| Record name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133046-47-6 | |
| Record name | 2-(Trifluoromethyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133046-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthetic pathway for (2-(Trifluoromethyl)thiazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the well-established Hantzsch thiazole synthesis, followed by the reduction of the resulting ester to the target primary alcohol. Detailed experimental protocols and quantitative data are presented to facilitate replication and further investigation.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the cyclocondensation of an α-haloester with a thioamide to form the thiazole ring, a classic example of the Hantzsch thiazole synthesis.[1][2][3] The subsequent step is a straightforward reduction of the ester functional group to the desired primary alcohol.
A logical workflow for the synthesis is depicted below:
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of (2-(Trifluoromethyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Trifluoromethyl)thiazol-4-yl)methanol is a fluorinated heterocyclic compound belonging to the thiazole family. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets. This document provides a comprehensive overview of the available physicochemical data for this compound, outlines a general synthetic approach, and discusses the potential biological relevance of this structural motif.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions.
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Comment |
| IUPAC Name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | BOC Sciences[] |
| CAS Number | 133046-47-6 | Fluorochem[2] |
| Molecular Formula | C5H4F3NOS | BOC Sciences[] |
| Molecular Weight | 183.15 g/mol | Fluorochem |
| Physical State | Liquid | Fluorochem |
| Purity | 95% | BOC Sciences[] |
| Boiling Point | 176.8°C at 760 mmHg | BOC Sciences[] |
| Density | 1.533 g/cm³ | BOC Sciences[] |
| Melting Point | Data not available | N/A |
| pKa | Data not available | N/A |
| logP (XlogP) | 1.0 | PubChem (Predicted) |
| Solubility | Data not available | N/A |
Synthesis and Experimental Protocols
A potential synthetic pathway could involve the reaction of a trifluoroacetamidine or a related trifluoromethyl-containing starting material with a suitable α-haloketone bearing a protected hydroxymethyl group. The final deprotection step would then yield the desired this compound.
A patent for the preparation of the related compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, suggests a possible route starting from trifluoroethyl acetoacetate. This could potentially be adapted to produce the target molecule.
General Experimental Workflow (Inferred)
References
An In-depth Technical Guide to (2-(Trifluoromethyl)thiazol-4-yl)methanol (CAS: 133046-47-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-(Trifluoromethyl)thiazol-4-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines established synthesis protocols, and explores its potential applications in drug development, supported by relevant data and visualizations.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 133046-47-6 | N/A |
| Molecular Formula | C₅H₄F₃NOS | N/A |
| Molecular Weight | 183.15 g/mol | N/A |
| Boiling Point | 176.8 °C at 760 mmHg | [] |
| Density | 1.533 g/cm³ | [] |
| Purity | 95% | [] |
Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes. Two primary, detailed methodologies are provided below.
Method 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. This approach involves the condensation of an α-haloketone with a thioamide.
Reaction Scheme:
Figure 1: Hantzsch synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2,2,2-trifluoroethanethioamide (1.0 eq) in absolute ethanol (100 mL).
-
Addition of α-Haloketone: To the stirred solution, add 1,3-dichloro-2-propanone (1.1 eq) dropwise from the dropping funnel at room temperature over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude intermediate, (2-(Trifluoromethyl)thiazol-4-yl)methyl chloride.
-
Hydrolysis: Dissolve the crude intermediate in a mixture of dioxane and water (1:1) and heat to 100 °C for 2 hours to facilitate hydrolysis to the final product.
-
Final Purification: After cooling, extract the product with ethyl acetate, dry the organic layer, and purify by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
Method 2: Reduction of Ethyl 2-(Trifluoromethyl)thiazole-4-carboxylate
An alternative and efficient route involves the reduction of the corresponding carboxylic acid ester, ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, using a strong reducing agent like lithium aluminum hydride (LAH).
Reaction Scheme:
Figure 2: Reduction of ethyl 2-(trifluoromethyl)thiazole-4-carboxylate.
Detailed Protocol:
-
Reaction Setup: To a dry 250 mL three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF) (50 mL). Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the dropwise addition of water (equivalent to the mass of LAH used), followed by the addition of a 15% aqueous sodium hydroxide solution (same volume as water), and then again water (3 times the initial volume of water).
-
Filtration and Extraction: Filter the resulting white precipitate of aluminum salts and wash it thoroughly with THF. Combine the filtrate and the washings.
-
Purification: Dry the combined organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (ethyl acetate/hexane gradient) to obtain the desired alcohol.
Role in Drug Discovery and Development
Thiazole-containing compounds are a significant class of heterocycles in medicinal chemistry due to their wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motif is present in molecules investigated for various therapeutic areas. The general workflow for utilizing such a building block in a drug discovery program is outlined below.
Figure 3: A generalized workflow for the use of a chemical building block in drug discovery.
This workflow illustrates the progression from a fundamental chemical entity like this compound through various stages of a drug discovery pipeline. Initially, it serves as a scaffold for the synthesis of a diverse chemical library. These compounds are then screened against biological targets to identify "hits." Promising hits undergo extensive structure-activity relationship (SAR) studies and ADME/Tox profiling to optimize their properties, ultimately leading to the selection of a lead candidate for further development.
References
A Technical Guide to the Structure Elucidation of (2-(Trifluoromethyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the comprehensive analytical workflow for the structural elucidation of the novel heterocyclic compound, (2-(Trifluoromethyl)thiazol-4-yl)methanol. Due to a lack of publicly available experimental data for this specific molecule, this document serves as a prospective guide, detailing the predicted spectroscopic data and the necessary experimental protocols to confirm its structure. The methodologies described herein are standard for the characterization of new chemical entities in a drug discovery and development context.
Predicted Spectroscopic Data
The structural confirmation of this compound would rely on a combination of mass spectrometry and nuclear magnetic resonance, and infrared spectroscopy. Based on its chemical structure, the following spectroscopic data are predicted.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass and elemental composition of the molecule.
Table 1: Predicted Mass Spectrometry Data for C₅H₄F₃NOS
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 184.00385 |
| [M+Na]⁺ | 205.98579 |
| [M+K]⁺ | 221.95973 |
| [M+NH₄]⁺ | 201.03039 |
| [M-H]⁻ | 181.98929 |
| [M+HCOO]⁻ | 227.99477 |
| [M+CH₃COO]⁻ | 242.01042 |
Data sourced from PubChem CID 20079604.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for mapping the carbon and proton framework of the molecule.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | Singlet | 1H | H-5 (thiazole ring) |
| ~4.8 | Doublet | 2H | -CH₂OH |
| ~2.5 | Triplet (broad) | 1H | -CH₂OH |
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (thiazole ring) |
| ~155 | C-4 (thiazole ring) |
| ~120 (quartet) | -CF₃ |
| ~118 | C-5 (thiazole ring) |
| ~60 | -CH₂OH |
Table 4: Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -65 | Singlet | -CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy would identify the key functional groups present in the molecule.
Table 5: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Medium | O-H stretch (alcohol) |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic) |
| 1620-1580 | Medium | C=N stretch (thiazole) |
| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |
| 1200-1000 | Strong | C-O stretch (alcohol) |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: The accurate mass of the molecular ion and its adducts are determined and used to calculate the elemental composition using the instrument's software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: A proton-decoupled experiment is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: A one-pulse experiment is performed, referenced to an external standard such as CFCl₃.
-
Data Analysis: The chemical shifts, multiplicities, and integrals of the signals are analyzed to deduce the connectivity of atoms in the molecule.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent. For a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.
-
Data Analysis: The absorption frequencies are correlated with known vibrational modes of functional groups to identify their presence in the molecule.
Visualizations
Experimental Workflow
Logical Relationship of Spectroscopic Data
Spectroscopic Profile of 2-Trifluoromethyl-4-hydroxymethylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-trifluoromethyl-4-hydroxymethylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a combination of predicted spectroscopic values derived from closely related structural analogs and established spectroscopic principles. Detailed, generalized experimental protocols for the acquisition of such data are also provided to facilitate laboratory work.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2-trifluoromethyl-4-hydroxymethylthiazole. These values are based on the analysis of structurally similar compounds and theoretical considerations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Trifluoromethyl-4-hydroxymethylthiazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-5 (thiazole ring) | 7.3 - 7.6 | Singlet (s) | - | The chemical shift is influenced by the adjacent trifluoromethyl and hydroxymethyl groups. |
| -CH₂OH (methylene) | 4.7 - 4.9 | Doublet (d) | ~6 | Coupled to the hydroxyl proton. May appear as a singlet upon D₂O exchange. |
| -CH₂OH (hydroxyl) | 2.5 - 3.5 | Triplet (t) | ~6 | Broad signal, exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Data for 2-Trifluoromethyl-4-hydroxymethylthiazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 (thiazole ring) | 160 - 165 (quartet, JC-F ≈ 35-40 Hz) | Attached to the trifluoromethyl group. |
| C-4 (thiazole ring) | 150 - 155 | Attached to the hydroxymethyl group. |
| C-5 (thiazole ring) | 115 - 120 | |
| -CF₃ | 120 - 125 (quartet, JC-F ≈ 270-280 Hz) | Strong quartet due to coupling with three fluorine atoms. |
| -CH₂OH | 55 - 60 |
Table 3: Predicted ¹⁹F NMR Data for 2-Trifluoromethyl-4-hydroxymethylthiazole
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CF₃ | -60 to -65 | Singlet (s) | Relative to CFCl₃ as an external standard. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Trifluoromethyl-4-hydroxymethylthiazole
| Ionization Mode | Predicted m/z | Fragment | Notes |
| Electron Ionization (EI) | 183 | [M]⁺ | Molecular ion peak. |
| 164 | [M-F]⁺ | Loss of a fluorine atom. | |
| 154 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group. | |
| 114 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. | |
| Electrospray Ionization (ESI) | 184 | [M+H]⁺ | Protonated molecular ion in positive ion mode. |
| 206 | [M+Na]⁺ | Sodium adduct in positive ion mode. |
Vibrational and Electronic Spectroscopy
Table 5: Predicted Infrared (IR) Spectroscopy Data for 2-Trifluoromethyl-4-hydroxymethylthiazole
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3200 - 3500 | O-H stretch | Broad, Strong | Characteristic of the hydroxyl group. |
| 2850 - 2960 | C-H stretch (sp³) | Medium | From the methylene group. |
| ~3100 | C-H stretch (sp²) | Weak | From the thiazole ring C-H. |
| 1600 - 1650 | C=N stretch | Medium | Thiazole ring vibration. |
| 1400 - 1500 | C=C stretch | Medium | Thiazole ring vibration. |
| 1100 - 1300 | C-F stretch | Strong | Characteristic of the trifluoromethyl group. |
| 1000 - 1050 | C-O stretch | Strong | From the primary alcohol. |
Table 6: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for 2-Trifluoromethyl-4-hydroxymethylthiazole
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Electronic Transition |
| ~240 - 260 | 5,000 - 10,000 | Ethanol or Methanol | π → π* |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols can be adapted for 2-trifluoromethyl-4-hydroxymethylthiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on the same instrument.
-
Typical parameters: spectral width of 200-250 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used.
-
-
¹⁹F NMR Spectroscopy :
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Use a spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm). No internal standard is required if an external reference (e.g., CFCl₃) is used for calibration.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS) :
-
Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Use a standard ionization energy of 70 eV.
-
-
Electrospray Ionization (ESI-MS) :
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent mixture compatible with ESI, such as methanol/water or acetonitrile/water, often with a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode.
-
Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal values for the instrument and analyte.
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR-FTIR) :
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Apply pressure using the anvil to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette (typically 1 cm path length). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.
-
Spectrum Acquisition :
-
Record a baseline spectrum of the pure solvent in the cuvette.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 2-trifluoromethyl-4-hydroxymethylthiazole.
A Technical Guide to the Solubility of (2-(Trifluoromethyl)thiazol-4-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Trifluoromethyl)thiazol-4-yl)methanol is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility profile in organic solvents is a critical preliminary step in a wide range of research and development activities, including:
-
Synthesis and Purification: The selection of appropriate solvents is crucial for reaction setup, work-up, and purification techniques such as crystallization.
-
Formulation Development: For pharmaceutical applications, solubility data is fundamental for developing suitable dosage forms.
-
Biological Assays: Preparing stock solutions of known concentrations is essential for in vitro and in vivo studies.
This technical guide serves as a resource for researchers seeking to determine the solubility of this compound. It provides a summary of its known physicochemical properties and details a robust experimental protocol for solubility assessment.
Physicochemical Properties of this compound
While extensive solubility data is not available, some key physical and chemical properties have been reported. These are summarized in the table below.
| Property | Value | Source |
| CAS Number | 133046-47-6 | [1] |
| Molecular Formula | C5H4F3NOS | [] |
| Molecular Weight | 183.15 g/mol | [3] |
| Boiling Point | 176.8°C at 760 mmHg | [] |
| Density | 1.533 g/cm³ | [] |
| Physical State | Liquid | [3] |
| Purity | 95% - 98% | [][3] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium solubility of a compound in a specific solvent at a given temperature is most reliably determined using the shake-flask method. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.
3.1. Principle
An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. After separating the solid phase, the concentration of the solute in the clear, saturated solution is quantified using a suitable analytical technique.
3.2. Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.
3.3. Detailed Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium. The equilibration time should be determined experimentally by analyzing samples at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at a constant temperature for the undissolved solid to sediment. Separate the saturated supernatant from the excess solid using either centrifugation at high speed or filtration through a chemically inert syringe filter. Care should be taken to avoid temperature changes and solvent evaporation during this step.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC.
-
Calculation: Using the dilution factor, calculate the concentration of the original saturated solution. The solubility is typically expressed in mg/mL or mol/L.
A general workflow for this process is illustrated in the diagram below.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a common and accurate method for quantifying the concentration of the solute in the saturated solution.
4.1. Method Development
A suitable HPLC method must be developed and validated. This typically involves:
-
Column Selection: A C18 reversed-phase column is often a good starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The gradient or isocratic elution profile should be optimized to achieve good peak shape and resolution.
-
Detector Wavelength: The UV detector wavelength should be set to the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
4.2. Calibration
Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.
4.3. Sample Analysis
Inject the diluted supernatant from the solubility experiment into the HPLC system. Determine the peak area corresponding to the analyte and use the calibration curve to calculate the concentration of the diluted sample.
The following diagram illustrates the analytical quantification workflow.
Data Presentation
Quantitative solubility data should be presented in a clear and organized table to allow for easy comparison across different solvents and temperatures.
Table Template for Reporting Solubility Data:
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| THF | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
Conclusion
While specific solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this crucial physicochemical property. The detailed shake-flask protocol and analytical workflow offer a robust starting point for generating reliable and reproducible solubility data. Such data will be invaluable for the continued research and development of this compound in its various potential applications.
References
Theoretical Frontiers: A Technical Guide to the Computational Study of Trifluoromethylthiazole Derivatives
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Theoretical Investigation of Trifluoromethylthiazole Derivatives
This technical guide delves into the theoretical and computational methodologies employed in the study of trifluoromethylthiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The inclusion of the trifluoromethyl group often imparts unique physicochemical properties, such as enhanced metabolic stability and binding affinity, making these derivatives promising candidates for drug discovery and development. This document provides a thorough overview of the quantum chemical calculations, molecular modeling techniques, and quantitative structure-activity relationship (QSAR) studies that are pivotal in understanding and predicting the behavior of these molecules.
Introduction to Trifluoromethylthiazole Derivatives
Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Its derivatives are scaffolds for a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The introduction of a trifluoromethyl (-CF3) group can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule. Theoretical studies are indispensable for rationalizing the effects of this substitution and for guiding the design of novel derivatives with desired properties.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules.[1][2] These calculations provide valuable insights into the reactivity, stability, and spectroscopic characteristics of trifluoromethylthiazole derivatives.
Molecular Properties
A variety of molecular properties can be calculated to characterize trifluoromethylthiazole derivatives. Key parameters include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[3][4]
-
Thermochemical Parameters: Properties such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) can be calculated to assess the strength of chemical bonds and the ease of radical or ion formation.[5]
-
Mulliken Atomic Charges: These calculations provide an estimation of the partial atomic charges within a molecule, offering insights into its polarity and electrostatic interactions.[3]
Table 1: Calculated Molecular Properties of Selected Thiazole Derivatives from DFT Studies
| Derivative Class | Property | Calculated Value | Computational Method |
| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | HOMO Energy | -5.5293 eV | B3LYP/6-311++G(d,p) |
| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | LUMO Energy | -0.8302 eV | B3LYP/6-311++G(d,p) |
| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | HOMO-LUMO Gap | 4.6991 eV | B3LYP/6-311++G(d,p) |
| 2-(Trifluoromethyl)phenothiazine derivatives | Bond Dissociation Enthalpy (BDE) | Varies by derivative | B3LYP/6-311++G(d,p) |
| 2-(Trifluoromethyl)phenothiazine derivatives | Ionization Potential (IP) | Varies by derivative | B3LYP/6-311++G(d,p) |
| Benzothiazole derivative with -CF3 | HOMO-LUMO Gap | Lowest in series | Not specified |
Note: Specific values for BDE and IP for 2-(Trifluoromethyl)phenothiazine derivatives are detailed in the source literature and depend on the specific side chains.[5] The study on benzothiazole derivatives noted the trend without providing a specific value in the abstract.[6]
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is widely used in drug discovery to understand how a potential drug molecule (ligand) binds to a protein target.
Binding Affinity and Interactions
Docking simulations provide a binding energy or docking score, which is an estimate of the binding affinity between the ligand and the protein.[8] These studies also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Table 2: Molecular Docking Results for Selected Thiazole Derivatives
| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Thiazole conjugates | Rho6 | -6.8 to -9.2 | Lys106, Arg96, Ser95, Asp132, Lys15 |
| Thiazole derivatives | Biofilm-related protein (2XF) | Not specified | Not specified in abstract |
| Pyrazolyl–thiazole derivatives | Not specified | Not specified | Not specified |
Note: The binding energies and interacting residues are dependent on the specific derivative within the class.[7][9][10]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.
Model Development and Validation
The development of a QSAR model involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build the model. The predictive power of the model is assessed through internal and external validation.
Table 3: QSAR Model Statistics for Thiazole Derivatives
| Derivative Class | Activity | Model Type | R² | Q² (R²cv) | R²test |
| Thiazole derivatives | PIN1 Inhibition | MLR | 0.76 | 0.63 | 0.78 |
| Thiazole derivatives | PIN1 Inhibition | ANN | 0.98 | 0.99 | 0.98 |
| Aryl Thiazole derivatives | G+ Inhibition | 2D-QSAR | 0.9521 | 0.8619 | Not specified |
| Aryl Thiazole derivatives | G+ Inhibition | 3D-QSAR (kNN-MFA) | Not specified | 0.8283 | 0.4868 |
| Thiazole derivatives | 5-Lipoxygenase Inhibition | 2D-QSAR (MLR) | 0.626 | Not specified | 0.621 |
Note: R² represents the coefficient of determination, Q² (or R²cv) is the cross-validated R², and R²test is the R² for the external test set.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of computational studies. The following sections outline typical protocols for the theoretical methods discussed.
Protocol for DFT Calculations
-
Molecule Building and Initial Optimization: The 3D structure of the trifluoromethylthiazole derivative is built using molecular modeling software. An initial geometry optimization is often performed using a molecular mechanics force field.
-
Input File Preparation: An input file is created for the quantum chemistry software (e.g., Gaussian). This file specifies the atomic coordinates, the desired level of theory (e.g., B3LYP functional), the basis set (e.g., 6-311++G(d,p)), the charge, and the spin multiplicity of the molecule.
-
Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
Property Calculations: Single-point energy calculations are performed on the optimized geometry to compute electronic properties such as HOMO-LUMO energies and Mulliken charges.
Protocol for Molecular Docking
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The ligand (trifluoromethylthiazole derivative) is prepared by assigning atomic charges and defining rotatable bonds.
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.
-
Docking Simulation: The docking calculation is performed using software such as AutoDock Vina. The software explores different conformations and orientations of the ligand within the grid box and scores them based on a scoring function.
-
Analysis of Results: The results are analyzed to identify the best binding poses based on the docking scores and to visualize the interactions between the ligand and the protein.
Protocol for QSAR Model Development
-
Data Set Preparation: A dataset of compounds with known biological activities is compiled. The structures are typically standardized and optimized.
-
Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each compound in the dataset.
-
Data Splitting: The dataset is divided into a training set for model building and a test set for external validation.
-
Feature Selection: A subset of the most relevant descriptors is selected to avoid overfitting and to build a more interpretable model.
-
Model Building: A statistical method is used to build the QSAR model that relates the selected descriptors to the biological activity.
-
Model Validation: The model is rigorously validated using various statistical metrics to assess its predictive power and robustness.
Visualizations
Visual representations are essential for understanding the complex data generated from theoretical studies.
Caption: Workflow for DFT calculations.
Caption: Workflow for molecular docking.
Caption: Logic of a QSAR model for PIN1 inhibition.
Conclusion
Theoretical studies of trifluoromethylthiazole derivatives provide a powerful framework for understanding their chemical behavior and for the rational design of new molecules with tailored properties. The integration of quantum chemical calculations, molecular docking, and QSAR modeling offers a synergistic approach to accelerate the discovery and development of novel therapeutic agents and functional materials. This guide has provided an in-depth overview of these computational techniques, along with structured data and detailed protocols, to serve as a valuable resource for the scientific community.
References
- 1. Molecular docking analysis and spectroscopic (FT-IR and UV–Vis) investigation of 2-(Trifluoromethyl) phenothiazine | Semantic Scholar [semanticscholar.org]
- 2. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjweb.com [irjweb.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. physchemres.org [physchemres.org]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. laccei.org [laccei.org]
- 12. researchgate.net [researchgate.net]
discovery and synthesis of novel trifluoromethylated thiazoles
An In-depth Technical Guide to the Discovery and Synthesis of Novel Trifluoromethylated Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to improve metabolic stability, lipophilicity, and binding affinity. When combined with the thiazole scaffold, a privileged heterocyclic motif found in numerous natural products and FDA-approved drugs, the resulting trifluoromethylated thiazoles represent a promising class of compounds for drug discovery. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for novel trifluoromethylated thiazoles.
Synthetic Methodologies
The synthesis of the trifluoromethylated thiazole core can be achieved through various strategies, with the Hantzsch thiazole synthesis and its modifications being a foundational approach. Recent advancements have introduced novel multicomponent reactions and cycloaddition strategies, expanding the toolkit for chemists.
Hantzsch Thiazole Synthesis and Modifications
The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring. The archetypal reaction involves the condensation of an α-haloketone with a thioamide. For trifluoromethylated thiazoles, this typically involves reacting a trifluoromethyl-containing building block, such as 4-(trifluoromethyl)benzothioamide, with an appropriate α-halocarbonyl compound like ethyl 2-chloroacetoacetate.
A common modern variation involves the reaction of substituted thiosemicarbazones with α-haloketones. For instance, aryl-substituted thiosemicarbazones can be condensed with 2-bromo-4-fluoroacetophenone in refluxing ethanol to yield various fluorinated hydrazinylthiazole derivatives.
Trifluoroacetic Acid (TFA)-Mediated Intermolecular Cyclization
A novel and efficient method involves the TFA-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones. This approach proceeds under mild, open-flask conditions and is notable for the cleavage of the N–N bond in the acylhydrazone, achieving high yields of up to 94% for fully substituted 2-trifluoromethylthiazoles.
[3+2] Cycloaddition Reactions
Cycloaddition reactions offer another powerful route. For example, 2-trifluoromethyl imidazo[1,2-a]pyridines can be synthesized via the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This highlights the utility of trifluoromethylated building blocks in constructing complex heterocyclic systems.
Experimental Protocols
Protocol 1: General Hantzsch Synthesis of Fluorinated Hydrazinylthiazoles
This protocol is adapted from the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.
Materials:
-
Aryl-substituted thiosemicarbazone (1.0 mmol)
-
2-bromo-4-fluoroacetophenone (1.0 mmol)
-
Absolute ethanol (20 mL)
Procedure:
-
A mixture of the respective thiosemicarbazone (1.0 mmol) and 2-bromo-4-fluoroacetophenone (1.0 mmol) is taken in a round-bottom flask.
-
Absolute ethanol (20 mL) is added to the flask.
-
The reaction mixture is heated under reflux for 4–5 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) at regular intervals.
-
Upon completion (indicated by a single spot on the TLC plate), the reaction mixture is allowed to cool to room temperature for 30 minutes.
-
The precipitated solid product is filtered, washed with cold ethanol, and dried.
-
If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Protocol 2: TFA-Mediated Synthesis of 2-Trifluoromethylthiazoles
This protocol is based on the cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones.
Materials:
-
α-Mercapto ketone (0.5 mmol)
-
Trifluoromethyl N-acylhydrazone (0.55 mmol)
-
Trifluoroacetic acid (TFA) (1.0 mL)
-
Dichloromethane (DCM) (4.0 mL)
Procedure:
-
To a solution of the α-mercapto ketone (0.5 mmol) and trifluoromethyl N-acylhydrazone (0.55 mmol) in dichloromethane (4.0 mL), add trifluoroacetic acid (1.0 mL).
-
Stir the reaction mixture at room temperature for the time specified by reaction monitoring (e.g., 1-3 hours).
-
Monitor the reaction progress using TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel to afford the pure 2-trifluoromethylthiazole derivative.
Data Presentation
Table 1: Summary of Selected Synthetic Methods and Yields
| Synthetic Method | Key Reactants | Product Type | Yield Range | Citations |
| Hantzsch Thiazole Synthesis | 4-(Trifluoromethyl)benzothioamide, Ethyl 2-chloroacetoacetate | 2-(4-(Trifluoromethyl)phenyl)thiazole | ~80% | |
| Hantzsch Protocol Modification | Aryl-substituted thiosemicarbazones, 2-Bromo-4-fluoroacetophenone | Fluorinated Hydrazinylthiazoles | 61–80% | |
| TFA-Mediated Cyclization | α-Mercapto ketones, Trifluoromethyl N-acylhydrazones | Fully substituted 2-Trifluoromethylthiazoles | up to 94% | |
| Reaction with Epoxyketones | Trifluoromethyl phenyl thiourea, Epoxy-bisnoralcohol | Fused Thiazolo-Bisnoralcohol | ~90% |
Table 2: Biological Activity of Novel Trifluoromethylated Thiazoles
| Compound Class | Specific Compound Example | Biological Target / Cell Line | Activity Metric (IC₅₀ / GI₅₀) | Citations |
| Fused Triazolothiadiazoles | 6-(4-Trifluoromethylphenyl)-indol-3-yl derivative (5i) | Bcl-2 expressing cell lines | Moderately Potent | |
| Fused Thiazolo-Bisnoralcohol | Trifluoromethyl substituted derivative (20) | CNS Cancer Cell Lines (SF-295) | GI₅₀ = 1.03 µM, TGI = 2.78 µM | |
| Arylidene-hydrazinyl-thiazoles | Compound 4r | BxPC-3, MOLT-4, MCF-7 | Reduces survival to 23-48% @ 10µM | |
| Proline-based Thiazole Derivatives | (S)-proline with meta-CF₃ benzoyl (Compound 3) | DENV NS2B/NS3 Protease | IC₅₀ = 5.0 µM | |
| Thiazole-based Antimicrobials | 4-Aryl-thiazole with CF₃ group (276) | Bacteria and Fungi | Favorable activity overall |
Mandatory Visualizations
Diagram 1: Generalized Synthetic Workflow
Caption: General workflow for synthesis and purification.
Diagram 2: Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
Diagram 3: Signaling Pathway Inhibition by Bioactive Thiazoles
Many trifluoromethylated thiazoles exhibit anticancer properties by targeting key cellular pathways. The Bcl-2 family of proteins, which are critical regulators of apoptosis (programmed cell death), are one such target.
Caption: Inhibition of the anti-apoptotic protein Bcl-2.
Conclusion and Future Perspectives
The synthesis and development of novel trifluoromethylated thiazoles continue to be a vibrant area of research. The unique properties conferred by the CF₃ group, combined with the versatile biological activity of the thiazole ring, make these compounds highly attractive for addressing challenges in drug resistance and for the development of new therapeutic agents against cancer, infectious diseases, and neurological disorders. Future efforts will likely focus on developing more stereoselective and atom-economical synthetic methods, expanding the chemical space through diverse substitutions, and conducting in-depth structure
The Trifluoromethyl Group: A Keystone for Enhancing Thiazole Ring Stability in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. However, the inherent metabolic and chemical liabilities of simple heterocyclic systems can limit their therapeutic potential. A key strategy to overcome these limitations is the strategic incorporation of fluorine atoms, most notably as a trifluoromethyl (CF₃) group. This guide provides a comprehensive analysis of the multifaceted role of the trifluoromethyl group in enhancing the stability of the thiazole ring, focusing on its impact on electronic properties, chemical reactivity, and metabolic fate. This document is intended for researchers and professionals in the field of drug discovery and development, providing detailed experimental protocols, quantitative data, and conceptual visualizations to support the rational design of more robust and effective thiazole-based therapeutics.
Core Contributions of the Trifluoromethyl Group to Thiazole Stability
The introduction of a CF₃ group to a thiazole ring imparts a profound influence on its stability through a combination of electronic, steric, and physicochemical effects. These contributions work in concert to create a more resilient and drug-like molecule.
Electronic Effects and Chemical Stability
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in medicinal chemistry.[1] When attached to the thiazole ring, it significantly lowers the electron density of the aromatic system through a strong negative inductive effect (-I). This electronic perturbation has several consequences for the ring's stability:
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the CF₃ group decreases the basicity of the thiazole ring's nitrogen atom. This results in a lower pKa compared to its non-fluorinated counterparts. For example, the drug Celecoxib, which features a trifluoromethyl-substituted pyrazole ring (an analogous azole), has a pKa of 11.1 for its sulfonamide moiety, reflecting the strong electron-withdrawing influence.[2][3][4] This reduction in basicity can be critical for modulating drug-receptor interactions and optimizing pharmacokinetic profiles.
-
Resistance to Oxidation: By decreasing the electron density of the thiazole ring, the CF₃ group makes the ring less susceptible to oxidative metabolism, a common pathway for drug degradation. This "electronic stabilization" enhances the molecule's chemical stability.[5]
The logical relationship between the CF₃ group's properties and its stabilizing effects is visualized below.
Metabolic Stability
Perhaps the most significant contribution of the trifluoromethyl group is the enhancement of metabolic stability. The primary mechanism of drug metabolism for many aromatic compounds is cytochrome P450 (CYP)-mediated oxidation of a labile C-H bond. Replacing a methyl (CH₃) group or a hydrogen atom with a CF₃ group at a known or suspected site of metabolism effectively blocks this pathway.[5]
The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage.[6] This "metabolic switching" strategy can dramatically increase a drug's half-life (t½) and improve its overall bioavailability.[5] Studies on various heterocyclic compounds have consistently shown that trifluoromethyl analogues exhibit a protective effect against metabolism when compared to their corresponding methyl analogues.[7]
Quantitative Data and Comparative Analysis
While direct comparative data for a simple thiazole vs. trifluoromethylthiazole is sparse in publicly available literature, the principles can be effectively demonstrated using data from analogous azole-containing drugs and other relevant heterocyclic systems. The well-studied COX-2 inhibitor Celecoxib, which contains a CF₃-substituted pyrazole ring, serves as an excellent case study.
Table 1: Physicochemical and Metabolic Properties of Celecoxib
| Property | Value | Significance | Reference |
|---|---|---|---|
| Structure | Diaryl-substituted pyrazole with a CF₃ group | The CF₃ group is critical for potency and COX-2 selectivity. | [1] |
| pKa | 11.1 (sulfonamide moiety) | Reflects the strong electron-withdrawing effect. | [2][3] |
| Metabolism | Primarily by CYP2C9 | Metabolized into inactive hydroxy and carboxy forms. | [4] |
| Elimination Half-life (t½) | 8 - 12 hours | Demonstrates good metabolic stability in vivo. |[4] |
The following table illustrates the expected improvements in metabolic stability when a metabolically labile methyl group on a heterocyclic ring is replaced by a trifluoromethyl group, based on established principles.[5]
Table 2: Expected Impact of CF₃ Substitution on In Vitro Metabolic Stability
| Parameter | Methyl (-CH₃) Analog | Trifluoromethyl (-CF₃) Analog | Rationale for Improvement |
|---|---|---|---|
| In Vitro Half-life (t½) | Shorter | Longer | The CF₃ group blocks the primary site of metabolism, reducing the rate of clearance. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | A lower rate of metabolism by liver enzymes results in reduced intrinsic clearance. |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a major metabolic pathway limits the formation of downstream metabolites. |
Experimental Protocols
To provide researchers with actionable methodologies, this section details standardized protocols for assessing the key stability parameters discussed.
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
This assay determines a compound's metabolic stability by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Test compound and positive control (e.g., Verapamil)
-
Pooled liver microsomes (human, rat, or other species)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (for reaction termination)
-
96-well incubation plates and analytical plates
-
LC-MS/MS system
Workflow Diagram:
Procedure:
-
Preparation: Prepare working solutions of the test compound and a known positive control in phosphate buffer. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.
-
Incubation: Add the microsomal solution and test compound to the wells of a 96-well plate. Pre-incubate the plate at 37°C for approximately 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points and Termination: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile and an internal standard. The 0-minute time point serves as the initial concentration baseline.[8]
-
Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new analytical plate and analyze the remaining concentration of the parent compound using a calibrated LC-MS/MS method.[9]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½) and intrinsic clearance (CLᵢₙₜ) using the following equations:[5][10]
-
t½ = 0.693 / k
-
CLᵢₙₜ = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol describes a precise method for determining the pKa of a compound by measuring pH changes during titration with an acid or base.
Objective: To determine the pKa value(s) of a thiazole derivative.
Materials:
-
Test compound (pure solid)
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Co-solvent if needed (e.g., methanol, for poorly soluble compounds)
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[11][12]
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.[11]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.[11]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH (for an acidic compound) or 0.1 M HCl (for a basic compound) in small, precise increments.[12]
-
Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[12]
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[13] This point corresponds to the inflection point of the sigmoid curve.[14][15] The analysis can be performed using software that calculates the first derivative of the curve to precisely identify the equivalence point.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for enhancing the stability and overall drug-like properties of the thiazole scaffold. Its strong electron-withdrawing nature fortifies the ring against oxidative degradation and modulates basicity, while its high C-F bond energy provides a robust shield against metabolic attack. By blocking key sites of metabolism, the CF₃ group can significantly extend a compound's half-life, leading to an improved pharmacokinetic profile. The detailed protocols and conceptual frameworks provided in this guide offer a practical resource for researchers aiming to leverage these benefits in the rational design and development of next-generation thiazole-based therapeutics.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. study.com [study.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanol, a key intermediate in the development of novel therapeutic agents. The protocols outlined below are based on established synthetic routes, including the Hantzsch thiazole synthesis and subsequent functional group manipulations.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the thiazole ring system to form 2-(trifluoromethyl)thiazole-4-carboxylic acid. This is followed by the reduction of the carboxylic acid to the corresponding primary alcohol.
Caption: General synthetic workflow.
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)thiazole-4-carboxylic acid
This procedure is adapted from the well-established Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives.[1] The synthesis involves the reaction of a thioamide with an α-haloketone. In this case, 2,2,2-trifluoroethanethioamide and ethyl 2-chloro-3-oxobutanoate (or a similar α-halo-β-ketoester) are used to construct the thiazole ring, followed by hydrolysis of the resulting ester.
Materials:
-
2,2,2-Trifluoroethanethioamide
-
Ethyl 2-chloro-3-oxobutanoate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2,2-trifluoroethanethioamide (1.0 eq) in ethanol.
-
To this solution, add ethyl 2-chloro-3-oxobutanoate (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add a 2M aqueous solution of sodium hydroxide (2.5 eq) and stir the mixture at room temperature for 2-3 hours to hydrolyze the ester.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting materials.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate of 2-(trifluoromethyl)thiazole-4-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [2] |
| Purity (by HPLC) | >98% | [2] |
| Melting Point | 163.5-165.0 °C | [2] |
Synthesis of this compound
The reduction of the carboxylic acid to the primary alcohol can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4]
Materials:
-
2-(Trifluoromethyl)thiazole-4-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-(trifluoromethyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add lithium aluminum hydride (2.0 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Collect the filtrate and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [5][6] |
| Purity (by NMR) | >95% | [5] |
Visualized Experimental Workflow and Reaction Mechanism
Workflow for the Synthesis of this compound
Caption: Detailed experimental workflow.
Proposed Signaling Pathway (Reaction Mechanism) for Reduction
The reduction of a carboxylic acid with LiAlH₄ proceeds through the formation of a carboxylate salt, followed by coordination of the aluminum to the carbonyl oxygen, which facilitates hydride attack.
Caption: Simplified reduction mechanism.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-(Trifluoromethyl)thiazol-4-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Trifluoromethyl)thiazol-4-yl)methanol is a key building block in medicinal chemistry, offering a unique combination of a trifluoromethyl group and a thiazole scaffold. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The thiazole ring is a common motif in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, kinase inhibitory, and antiviral effects. This document provides detailed protocols for the synthesis of this compound and its application in the preparation of derivatives for biological screening.
Data Presentation
The following tables summarize the biological activities of various trifluoromethyl-thiazole derivatives, demonstrating the potential of this scaffold in drug discovery.
Table 1: Anti-inflammatory and Kinase Inhibitory Activity of Trifluoromethyl-Thiazole Derivatives
| Compound Class | Target | IC50 (nM) | Reference |
| Pyrimidinone-Linked Thiazoles | α-amylase | 46,530 ± 560 | [1] |
| Pyrimidinone-Linked Thiazoles | α-glucosidase | 32,540 ± 890 | [1] |
| Trifluoromethyl Thioxanthones | COX-2 | 6.5 - 27.4 | [2] |
| Thiazole Derivatives | VEGFR-2 | 51.09 | [3] |
| Trisubstituted Thiazoles | Cdc7 Kinase | - | [4] |
| Benzothiazole Pyridine Hybrids | PI3K | 300 - 450 | [5] |
| Benzothiazole Pyridine Hybrids | mTORC1 | - | [5] |
| Thiazolyl-Pyrazoline Derivatives | EGFR TK | 60 | [5] |
| Fused Thiazole Derivatives | EGFR | 55 | [5] |
Table 2: Antiviral Activity of Trifluoromethyl-Thiazole Derivatives
| Compound Class | Virus | Activity | Reference |
| Trifluoromethylthiolane Derivatives | Herpes Simplex Virus Type 1 (HSV-1) | Significant Inhibition | [6] |
| Pyrazole and Thiazole Derivatives | Vaccinia Virus | EC50 = 7 µg/mL | [7] |
| Thiazole Derivatives | Wide range of viruses | Broad-spectrum activity | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from ethyl bromopyruvate and 2,2,2-trifluorothioacetamide.
Step 1: Synthesis of Ethyl 2-(Trifluoromethyl)thiazole-4-carboxylate [9]
-
Materials:
-
Ethyl bromopyruvate
-
2,2,2-Trifluorothioacetamide
-
Ethanol
-
Ethyl acetate
-
Water
-
Magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
A mixture of ethyl bromopyruvate (1.0 eq) and 2,2,2-trifluorothioacetamide (1.0 eq) in ethanol is refluxed for 3 hours.
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
Water is added to the residue, and the mixture is extracted with ethyl acetate.
-
The combined organic extracts are washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield ethyl 2-(trifluoromethyl)thiazole-4-carboxylate.
-
Step 2: Reduction to this compound [10]
-
Materials:
-
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
-
Lithium aluminium hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sodium carbonate solution
-
Ethyl acetate
-
Sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of LAH (1.0-1.5 eq) in THF dropwise.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The reaction is quenched by the careful addition of 10% sodium carbonate solution at 0°C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford this compound.
-
Protocol 2: Application in the Synthesis of an Ether Library
This protocol outlines a general procedure for the synthesis of a library of ether derivatives from this compound for structure-activity relationship (SAR) studies.
-
Materials:
-
This compound
-
Various alkyl or aryl halides (e.g., benzyl bromide, substituted benzyl bromides)
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or THF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or preparative TLC/HPLC
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0°C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
The mixture is stirred at 0°C for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution at 0°C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method (e.g., column chromatography, preparative TLC, or HPLC) to yield the desired ether derivative.
-
Repeat steps 3-8 with a variety of alkyl/aryl halides to generate a library of compounds for biological screening.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for library synthesis and biological screening.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antiviral Activity of Trifluoromethylthiolane Derivatives [mdpi.com]
- 7. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of (2-(Trifluoromethyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole rings, particularly those substituted with trifluoromethyl groups, are privileged scaffolds in medicinal chemistry, frequently associated with a wide range of biological activities. The compound (2-(Trifluoromethyl)thiazol-4-yl)methanol is a novel chemical entity with potential therapeutic applications. Due to the lack of specific biological data for this exact molecule, these application notes provide a strategic framework for its initial biological screening based on the known activities of structurally related trifluoromethyl-thiazole and thiazole-4-yl-methanol derivatives. The primary areas of investigation suggested are anticancer and antimicrobial activities, which are common endpoints for this class of compounds.
Potential Therapeutic Applications
Based on the biological activities of analogous compounds, this compound is a candidate for screening in the following therapeutic areas:
-
Oncology: Many trifluoromethyl-thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The trifluoromethyl group can enhance membrane permeability and metabolic stability, making such compounds promising for cancer drug discovery.
-
Infectious Diseases: The thiazole moiety is a core component of numerous antimicrobial agents. Screening for activity against a panel of pathogenic bacteria and fungi is a logical starting point.
-
Metabolic Diseases: Some thiazole derivatives have been investigated for their ability to inhibit enzymes such as α-amylase, suggesting a potential role in the management of diabetes.
Experimental Protocols
Herein, we provide detailed protocols for the initial biological evaluation of this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard preliminary test for cytotoxicity of potential anticancer compounds.[2]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a logarithmic phase culture.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][4]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Sterile DMSO
-
Sterile 96-well round-bottom microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last dilution well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and bacterial density.
-
Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.
-
Enzyme Inhibition: α-Amylase Inhibition Assay
This assay is used to screen for compounds that can inhibit α-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.
Principle: The activity of α-amylase is determined by measuring the amount of starch hydrolyzed by the enzyme. In the presence of an inhibitor, the rate of starch breakdown is reduced. The remaining starch can be quantified by adding an iodine-potassium iodide solution, which forms a blue-black complex with starch. The intensity of the color is inversely proportional to the enzyme's activity.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 6.9 with 6.7 mM NaCl)
-
This compound
-
Acarbose (positive control)
-
Iodine-Potassium Iodide (I₂-KI) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of α-amylase in phosphate buffer (e.g., 2 units/mL).
-
Prepare a 1% (w/v) starch solution by dissolving soluble starch in the buffer. Heat gently if necessary to dissolve.
-
Prepare various concentrations of the test compound and acarbose in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution (or buffer for control) to each well.
-
Add 50 µL of the starch solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the α-amylase solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the I₂-KI solution.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 620 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation
Quantitative data from screening assays should be summarized in tables for clear comparison.
Table 1: In Vitro Anticancer Activity of Structurally Related Trifluoromethyl-Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3b | C32 (Amelanotic Melanoma) | 24.4 | [1] |
| 3b | A375 (Melanotic Melanoma) | 25.4 | [1] |
| 3b | MCF-7/WT (Breast Cancer) | >5000 | [1] |
| 3b | DU145 (Prostate Cancer) | >5000 | [1] |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 | |
| Compound 4c | HepG2 (Liver Cancer) | 7.26 | |
| TTI-4 | MCF-7 (Breast Cancer) | 2.63 |
Table 2: Antimicrobial Activity of Structurally Related Thiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 12 | S. aureus | 125-150 | [5] |
| Compound 12 | E. coli | 125-150 | [5] |
| Compound 13 | S. aureus | 50-75 | [5] |
| Compound 14 | E. coli | 50-75 | [5] |
| Compound 3 | E. coli | 0.23-0.70 | [6] |
| Compound 3 | S. Typhimurium | 0.23-0.70 | [6] |
Visualizations
Experimental Workflow Diagram
Caption: A general workflow for the initial biological screening of a novel compound.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway illustrating potential inhibition by a thiazole derivative.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Oxidation of (2-(Trifluoromethyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical oxidation of (2-(Trifluoromethyl)thiazol-4-yl)methanol to its corresponding aldehyde, 2-(trifluoromethyl)thiazole-4-carbaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group and the thiazole ring necessitates the use of mild and selective oxidizing agents to prevent side reactions and degradation of the starting material or product.
Three common and effective oxidation protocols are presented: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Manganese Dioxide (MnO₂) oxidation. These methods are known for their compatibility with a wide range of functional groups and are suitable for heterocyclic compounds.
Comparative Data of Oxidation Protocols
The choice of oxidation method can significantly impact reaction efficiency, yield, and purity. The following table summarizes the key parameters for the described protocols to aid in method selection.
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation | Manganese Dioxide (MnO₂) Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane | Oxalyl chloride, DMSO, Triethylamine | Activated Manganese Dioxide |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM), Chloroform, Hexane |
| Reaction Temperature | Room Temperature (20-25 °C) | -78 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 0.5 - 4 hours | 1 - 3 hours | 2 - 24 hours |
| Typical Yield | High (often >90%) | High (often >90%) | Moderate to High (60-95%) |
| Work-up | Quenching with Na₂S₂O₃, filtration | Quenching with water, extraction | Filtration of MnO₂ |
| Key Advantages | Mild conditions, short reaction time, commercially available reagent.[1][2] | High yield, wide functional group tolerance, mild conditions.[3][4] | Inexpensive reagent, simple work-up.[5][6] |
| Key Disadvantages | Reagent can be explosive under certain conditions, byproduct can be difficult to remove. | Requires low temperatures, produces malodorous dimethyl sulfide.[3] | Requires a large excess of reagent, reaction time can be long.[5] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol utilizes the hypervalent iodine reagent, Dess-Martin periodinane, for a mild and selective oxidation.[1][7][8]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere (argon or nitrogen), add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (approximately 1/3 of the reaction volume).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x reaction volume/4).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(trifluoromethyl)thiazole-4-carbaldehyde.
Protocol 2: Swern Oxidation
The Swern oxidation employs activated dimethyl sulfoxide (DMSO) for the oxidation, which is known for its high yields and compatibility with sensitive substrates.[3][4][9]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Argon or Nitrogen gas
-
Syringes and needles
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DCM (0.2 M) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq.) to the DCM, followed by the dropwise addition of anhydrous DMSO (2.2 eq.) via syringe. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in a small amount of anhydrous DCM dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below -65 °C.
-
Stir the mixture for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and stir the reaction mixture for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x reaction volume/4).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a mild and selective oxidizing agent, particularly useful for benzylic and allylic-type alcohols, including those on heterocyclic systems.[5][6][10]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite® or a sintered glass funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq.) in DCM or chloroform (0.1 M) in a round-bottom flask, add activated MnO₂ (5-10 eq. by weight).
-
Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC. If the reaction is slow, it can be gently heated to reflux.
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature if it was heated.
-
Filter the reaction mixture through a pad of Celite® or a sintered glass funnel to remove the MnO₂ and its byproducts.
-
Wash the filter cake thoroughly with DCM or chloroform to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the key relationships and workflows described in this document.
Caption: Chemical transformation overview.
Caption: General experimental workflow.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 6. nanotrun.com [nanotrun.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
Application Notes and Protocols: Derivatization of the Hydroxyl Group of (2-(Trifluoromethyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the hydroxyl group of (2-(Trifluoromethyl)thiazol-4-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making its derivatives attractive for drug discovery programs.
Introduction
This compound is a versatile building block in medicinal chemistry. The primary hydroxyl group offers a convenient handle for introducing a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines two common and effective methods for derivatizing this hydroxyl group: esterification and etherification.
Esterification via Acylation
Esterification of the primary alcohol can be readily achieved by acylation using an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base. This method allows for the introduction of a wide range of ester functionalities.
General Reaction Scheme
Diagram of the general esterification reaction.
Experimental Protocol: Synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methyl acetate
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ester.
Expected Data
| Derivative | Acylating Agent | Base | Solvent | Yield (%) | Analytical Data |
| (2-(Trifluoromethyl)thiazol-4-yl)methyl acetate | Acetyl chloride | TEA | DCM | >90 | ¹H NMR, ¹³C NMR, MS |
| (2-(Trifluoromethyl)thiazol-4-yl)methyl benzoate | Benzoyl chloride | Pyridine | DCM | >85 | ¹H NMR, ¹³C NMR, MS |
Note: Yields are estimates and may vary depending on reaction scale and purification.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide. The alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace the halide from the alkyl halide.
General Reaction Scheme
Diagram of the general Williamson ether synthesis.
Experimental Protocol: Synthesis of 4-(Methoxymethyl)-2-(trifluoromethyl)thiazole
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired ether.
Expected Data
| Derivative | Alkylating Agent | Base | Solvent | Yield (%) | Analytical Data |
| 4-(Methoxymethyl)-2-(trifluoromethyl)thiazole | Methyl iodide | NaH | THF | >80 | ¹H NMR, ¹³C NMR, MS |
| 4-(Benzyloxymethyl)-2-(trifluoromethyl)thiazole | Benzyl bromide | NaH | THF | >75 | ¹H NMR, ¹³C NMR, MS |
Note: Yields are estimates and may vary depending on reaction scale and purification.
Visualization of Experimental Workflows
Esterification Workflow
Caption: Workflow for the esterification of this compound.
Etherification Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides and methyl iodide are corrosive, lachrymatory, and toxic. Handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols described provide robust and versatile methods for the derivatization of the hydroxyl group of this compound. These methods can be adapted for the synthesis of a wide array of esters and ethers, facilitating the exploration of this important chemical space in drug discovery and development. Careful execution of these protocols and appropriate analytical characterization will ensure the successful synthesis of the desired derivatives.
Application Notes and Protocols: The Role of Substituted Thiazoles in Kinase Inhibitor Synthesis, Featuring Dabrafenib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of kinase inhibitors featuring a substituted thiazole moiety, with a specific focus on the potent BRAF inhibitor, Dabrafenib. While the direct use of (2-(Trifluoromethyl)thiazol-4-yl)methanol as a starting material is not widely documented in the synthesis of a broad range of kinase inhibitors, the underlying thiazole scaffold is a critical pharmacophore in many targeted therapies. This document will explore the synthesis of a closely related and clinically significant compound, Dabrafenib, to illustrate the importance of the thiazole ring in kinase inhibition.
Introduction to Thiazole-Containing Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. This has made kinases attractive targets for drug development. Thiazole-containing compounds have emerged as a significant class of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of various kinases. The thiazole ring can act as a scaffold for presenting substituents that target specific amino acid residues, thereby achieving high potency and selectivity.
Dabrafenib: A Case Study of a Thiazole-Containing BRAF Inhibitor
Dabrafenib is a potent and selective inhibitor of the BRAF kinase, which is frequently mutated in various cancers, most notably melanoma.[1][2] The chemical structure of Dabrafenib features a central thiazole ring that is crucial for its biological activity.
Mechanism of Action and Signaling Pathway
Dabrafenib targets the BRAF V600E mutant protein, a constitutively active form of the BRAF kinase. This mutation leads to the uncontrolled activation of the downstream MEK/ERK signaling pathway, promoting cell proliferation and survival. Dabrafenib binds to the ATP-binding site of the mutant BRAF kinase, inhibiting its activity and thereby blocking the aberrant signaling cascade.
References
Application Notes and Protocols for N-Alkylation of Trifluoromethylthiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of trifluoromethylthiazole derivatives. The resulting N-alkylated trifluoromethylthiazolium salts are valuable intermediates in medicinal chemistry and materials science. The protocols outlined below are designed to be adaptable for a range of substrates and alkylating agents.
Introduction
Thiazole scaffolds functionalized with a trifluoromethyl group are of significant interest due to the unique physicochemical properties conferred by the CF₃ group, such as increased metabolic stability and lipophilicity. N-alkylation of the thiazole ring is a crucial synthetic step to generate quaternary thiazolium salts, which can serve as precursors for N-heterocyclic carbenes, ionic liquids, or as biologically active molecules themselves. The general reaction involves the treatment of a trifluoromethylthiazole with an alkylating agent, typically in the presence of a base.
General Reaction Scheme
The N-alkylation of a trifluoromethylthiazole proceeds via nucleophilic attack of the thiazole nitrogen on the electrophilic alkylating agent.
Caption: General scheme for N-alkylation of trifluoromethylthiazoles.
Experimental Protocols
Two primary protocols are presented below. Protocol A describes a general method using a strong base, suitable for a wide range of alkylating agents. Protocol B provides a more specific method for reactive alkylating agents that may not require a strong base.
Protocol A: N-Alkylation using Sodium Hydride
This protocol is adapted from general procedures for the N-alkylation of thiazole derivatives and is suitable for less reactive alkylating agents.[1]
Materials:
-
Trifluoromethylthiazole derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the trifluoromethylthiazole derivative (1.0 equivalent).
-
Dissolve the starting material in anhydrous THF.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.3 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 20 minutes. The formation of the sodium salt of the thiazole may be observed.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol B: N-Alkylation with Reactive Alkylating Agents
This protocol is particularly useful for reactive alkylating agents like iodomethyl derivatives and can often be performed under milder conditions.[2]
Materials:
-
Trifluoromethylthiazole derivative
-
Reactive alkylating agent (e.g., 4-(iodomethyl)-2-(trifluoromethyl)thiazole) (1.0 - 1.2 equivalents)
-
Anhydrous acetone or acetonitrile
-
Optional: Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve the trifluoromethylthiazole derivative (1 equivalent) in anhydrous acetone or acetonitrile.
-
Add the amine or other nucleophile to be alkylated (1.0 - 1.2 equivalents) to the solution.
-
If the nucleophile is an amine salt or if the reaction is sluggish, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).[2] For many reactive starting materials, the reaction may proceed without a base.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
If the reaction is slow at room temperature, it can be gently heated to reflux.
-
Upon completion (indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
-
If a base was used, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated product.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation: Summary of Reaction Conditions
The choice of base and solvent can be critical for successful N-alkylation. The following table summarizes common conditions used for the N-alkylation of related azole compounds, which can be adapted for trifluoromethylthiazoles.[1][3][4][5][6]
| Base | Solvent(s) | Alkylating Agent Type(s) | Temperature | Notes |
| Sodium Hydride (NaH) | THF, DME | Alkyl halides | 0 °C to RT | Strong base, requires anhydrous conditions and an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, Acetone, DMF | Alkyl halides, Tosylates | RT to Reflux | Milder base, suitable for a wider range of functional groups. |
| No Base | Acetone, Acetonitrile | Highly reactive alkyl halides | RT to Reflux | Applicable when the thiazole is sufficiently nucleophilic and the alkylating agent is very reactive. |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the decision-making process for choosing a protocol.
Caption: General experimental workflow for N-alkylation.
Caption: Logic for selecting the appropriate N-alkylation protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (2-(Trifluoromethyl)thiazol-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (2-(Trifluoromethyl)thiazol-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The primary purification techniques for this compound are column chromatography, recrystallization, and vacuum distillation. The ideal method depends on the physical state of your crude product and the nature of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or product degradation. Common impurities may include unreacted starting materials from the synthesis, such as thioamides and α-haloketones if a Hantzsch-type synthesis is employed. Byproducts from side reactions are also a common source of contamination.[1]
Q3: Is this compound stable under typical purification conditions?
A3: Thiazole rings are generally stable. However, the hydroxymethyl group could be sensitive to highly acidic or basic conditions, which may lead to decomposition. It is recommended to use neutral conditions during purification whenever possible and to avoid prolonged exposure to high temperatures.[1]
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of this compound from impurities on a silica gel column.
-
Possible Cause 1: The chosen solvent system (eluent) has inappropriate polarity.
-
Solution: Systematically vary the eluent's polarity. For thiazole derivatives, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.[2] To find the optimal solvent system, first perform thin-layer chromatography (TLC) with different solvent ratios. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for effective separation.[1] If the compound is difficult to elute, adding a small percentage of methanol to the eluent can be effective.[1]
-
-
Possible Cause 2: The compound is streaking on the TLC plate and the column.
-
Solution: Streaking can occur if the compound is basic. Many nitrogen-containing heterocycles exhibit this behavior. Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system can resolve this issue by neutralizing active sites on the silica gel.
-
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is supersaturated, or the cooling rate is too rapid.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool very slowly. Insulating the flask can help achieve a gradual temperature decrease. Scratching the inside of the flask at the liquid's surface with a glass rod can help induce nucleation. If available, adding a seed crystal of the pure compound is also an effective method.[1]
-
-
Possible Cause 2: The chosen solvent is not suitable.
-
Solution: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Experiment with different solvents or solvent systems. A binary solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then let it cool slowly.[1] Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.
-
Problem: Low recovery of the product after recrystallization.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After crystallization, cool the mixture in an ice bath to minimize the solubility of your product and maximize the yield. When filtering, wash the collected crystals with a minimal amount of ice-cold solvent.
-
Vacuum Distillation
Problem: The product decomposes during distillation.
-
Possible Cause: The distillation temperature is too high, even under vacuum.
-
Solution: Employ a higher vacuum to further lower the boiling point. For small quantities or heat-sensitive compounds, a Kugelrohr apparatus is recommended as it allows for distillation at lower temperatures over a very short path, minimizing thermal stress on the compound.[1]
-
Problem: The product is co-distilling with an impurity.
-
Possible Cause: The boiling points of the product and the impurity are very close.
-
Solution: Increase the efficiency of the separation by using a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings). Distilling the mixture at a very slow rate will allow for better equilibrium between the liquid and vapor phases within the column, improving separation.[1]
-
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Solvents/Conditions | Key Separating Principle | Advantages | Disadvantages |
| Column Chromatography | Silica gel; Hexanes/Ethyl Acetate gradients | Adsorption/Polarity | High resolution for complex mixtures. | Can be time-consuming and require large solvent volumes. |
| Recrystallization | Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexanes | Differential Solubility | Can yield very pure crystalline material. | Potential for low recovery if conditions are not optimized. |
| Vacuum Distillation | N/A (Reduced Pressure) | Boiling Point Differences | Effective for removing non-volatile impurities. | Not suitable for thermally unstable compounds or for separating compounds with close boiling points. |
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent as needed to elute the desired compound.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and briefly boil the solution.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
Technical Support Center: Optimizing Reaction Yield for Trifluoromethylthiazole Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylthiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions to help optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of trifluoromethylthiazoles, particularly via the Hantzsch thiazole synthesis, a widely used and effective method.[1][2][3][4]
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low or I'm not getting any product. What are the potential causes and how can I improve it?
A: Low yields in Hantzsch thiazole synthesis can arise from several factors.[5] A systematic approach to troubleshooting is recommended.
Potential Causes & Recommended Actions:
-
Purity of Reactants and Solvents: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.[5] The presence of water can also be detrimental; using anhydrous solvents is often recommended.[5]
-
Action: Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization). Use freshly distilled, anhydrous solvents.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.
-
Action: Screen different solvents such as ethanol, methanol, or a mixture of ethanol/water.[6][7] Optimize the reaction temperature; refluxing for several hours is common, while microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
-
Action: Verify the molar ratios of your reactants. A slight excess of the thioamide is often used to ensure the complete conversion of the α-haloketone.
-
-
Ineffective or Absent Catalyst: While many Hantzsch syntheses proceed without a catalyst, some reactions benefit from one.
Issue 2: Formation of Impurities or Side Products
Q: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side reactions and how can I minimize them?
A: The electron-withdrawing nature of the trifluoromethyl group can influence the reaction pathway and potentially lead to side products.
Potential Causes & Recommended Actions:
-
Alternative Cyclization Pathway: Under acidic conditions, the Hantzsch synthesis with N-substituted thioureas can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[8]
-
Action: Carefully control the pH of the reaction mixture. If the imino-thiazole is not the desired product, consider running the reaction under neutral or basic conditions.
-
-
Reaction Temperature Too High or Reaction Time Too Long: Prolonged heating can lead to decomposition of reactants or products.
-
Action: Monitor the reaction by TLC and stop it once the starting material is consumed. Avoid excessive heating.
-
-
Reactive Functional Groups: The presence of other reactive functional groups on your starting materials can lead to undesired side reactions.
-
Action: Protect sensitive functional groups on your reactants before the condensation reaction.
-
Issue 3: Difficult Product Isolation and Purification
Q: I'm having trouble isolating and purifying my trifluoromethylthiazole product. What are some effective methods?
A: The physical properties of trifluoromethylthiazoles can sometimes make their purification challenging.
Potential Causes & Recommended Actions:
-
High Solubility in Reaction Solvent: If the product is highly soluble in the reaction solvent, precipitation upon cooling may be inefficient.
-
Action: After the reaction is complete, try adding a non-solvent to precipitate the product. Alternatively, remove the reaction solvent under reduced pressure and proceed with extraction.
-
-
Complex Mixture of Products: If multiple products are formed, purification by simple crystallization may not be effective.
-
Action: Employ column chromatography for purification. A range of solvent systems can be screened to achieve optimal separation.
-
-
Product is a Salt: The thiazole product is often formed as a hydrohalide salt, which is soluble in polar solvents like methanol.[9]
-
Recrystallization Challenges: Finding a suitable solvent for recrystallization can be difficult.
-
Action: Screen a variety of solvents or solvent mixtures. Ethanol or ethanol/water mixtures are often effective for recrystallizing 2-aminothiazole derivatives. For some compounds, dissolving in a minimum amount of a good solvent (like chloroform) and then adding a non-solvent (like petroleum ether) at low temperature can induce crystallization.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of 2-amino-4-(trifluoromethyl)thiazole?
A: The most common starting materials for the Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole are a trifluoromethyl-containing α-haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone) and thiourea.
Q2: How does the trifluoromethyl group affect the Hantzsch thiazole synthesis?
A: The strongly electron-withdrawing trifluoromethyl group can increase the electrophilicity of the carbonyl carbon in the α-haloketone, potentially accelerating the initial nucleophilic attack by the thioamide. However, it can also influence the stability of intermediates and the electronic properties of the final product.
Q3: Can I use microwave irradiation for the synthesis of trifluoromethylthiazoles?
A: Yes, microwave-assisted synthesis has been successfully employed for the Hantzsch thiazole synthesis and can significantly reduce reaction times and, in some cases, improve yields.[5]
Q4: Are there alternative methods to the Hantzsch synthesis for preparing trifluoromethylthiazoles?
A: While the Hantzsch synthesis is the most common, other methods exist. These can include multi-component reactions and syntheses starting from different trifluoromethylated building blocks. However, for 2-aminothiazole structures, the Hantzsch reaction remains a very direct and high-yielding approach.[10]
Data Presentation
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide/Thiourea | Solvent | Catalyst/Conditions | Time | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 30 min | ~99% | [12] |
| 4-Chlorophenacyl bromide | Thiourea | Methanol | Reflux | 3 h | 95% | [12] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (50/50) | Reflux (Conventional) | 4 h | 87% | [7] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (50/50) | Ultrasonic Irradiation (RT) | 1.5 h | 90% | [7] |
| 2-Bromo-1-(3-trifluoromethyl)phenylethanone | Substituted Thioureas | Ethanol | Reflux | 30 min | 61-77% | [13] |
Experimental Protocols
General Protocol for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a general guideline and can be adapted for the synthesis of trifluoromethylthiazoles by using the appropriate trifluoromethyl-α-haloketone.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[10]
-
Add methanol and a stir bar.[10]
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[10]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[10]
-
Pour the reaction contents into a 100-mL beaker containing the 5% sodium carbonate solution and swirl to mix. A precipitate should form.[9][10]
-
Filter the mixture through a Buchner funnel.[10]
-
Wash the filter cake with water.[10]
-
Allow the collected solid to air dry.
-
Characterize the product by determining the mass, percent yield, melting point, and by spectroscopic methods (NMR, IR, MS).[10][12]
Visualizations
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. synarchive.com [synarchive.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of 2-Trifluoromethylthiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of 2-trifluoromethylthiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-trifluoromethylthiazoles?
A1: The most widely employed method for the synthesis of 2-trifluoromethylthiazoles is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. In the case of 2-trifluoromethylthiazoles, trifluoroacetamide is commonly used as the thioamide component.
Q2: I am observing a significant amount of unreacted starting material. What are the likely causes and solutions?
A2: Incomplete conversion in the synthesis of 2-trifluoromethylthiazoles can stem from several factors:
-
Insufficient reaction temperature or time: The reaction may require more forcing conditions to proceed to completion.
-
Poor quality of reagents: Degradation of the α-haloketone or trifluoroacetamide can lead to low reactivity.
-
Suboptimal solvent: The choice of solvent can significantly impact reaction rates.
Troubleshooting Table: Low Conversion
| Potential Cause | Suggested Solution |
| Insufficient reaction temperature | Gradually increase the reaction temperature while monitoring for product formation and byproduct generation. |
| Short reaction time | Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Reagent degradation | Use freshly purified or commercially available high-purity reagents. |
| Inappropriate solvent | Screen a range of solvents (e.g., ethanol, isopropanol, DMF, dioxane) to find the optimal one for your specific substrates. |
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A3: The formation of isomeric thiazoles is a known challenge in the Hantzsch synthesis when using unsymmetrical α-haloketones. The regioselectivity is influenced by the electronic and steric properties of the substituents on the α-haloketone. While specific data for 2-trifluoromethylthiazole synthesis is limited, reaction conditions can play a crucial role.
Troubleshooting Table: Poor Regioselectivity
| Potential Cause | Suggested Solution |
| Reaction conditions favoring mixed addition | Altering the reaction temperature or solvent polarity may influence the regiochemical outcome. |
| Use of strongly acidic or basic conditions | These conditions can sometimes lead to a loss of selectivity. Consider running the reaction under neutral conditions if possible. |
Q4: I am observing a significant byproduct that is difficult to separate from my desired 2-trifluoromethylthiazole. What could it be?
A4: A common and often difficult-to-separate byproduct is the corresponding oxazole. This arises from the reaction of the α-haloketone with the amide functionality of trifluoroacetamide before the thionation step is complete or if the trifluoroacetamide exists in equilibrium with its oxo-analogue.
Troubleshooting Guides for Specific Side Reactions
Issue 1: Formation of Oxazole Byproducts
The formation of a 2-trifluoromethyl-oxazole instead of the desired thiazole is a potential side reaction. This occurs when the oxygen atom of the trifluoroacetamide acts as the nucleophile in the cyclization step instead of the sulfur atom.
Experimental Protocol to Minimize Oxazole Formation:
-
Reagent Quality: Ensure the use of high-purity trifluoroacetamide.
-
Reaction Conditions: Anhydrous conditions are crucial to prevent hydrolysis of the thioamide.
-
Thionating Agent: In cases where trifluoroacetamide is synthesized in situ or used with a separate thionating agent, ensure the thionation step is complete before the addition of the α-haloketone.
Logical Workflow for Troubleshooting Oxazole Formation
Caption: Troubleshooting workflow for oxazole byproduct formation.
Issue 2: Hydrolysis of the Trifluoromethyl Group
The trifluoromethyl group is generally stable, but under harsh acidic or basic conditions, particularly at elevated temperatures, it can be susceptible to hydrolysis, leading to the formation of a carboxylic acid at the 2-position of the thiazole ring.
Experimental Protocol to Prevent Hydrolysis:
-
Control pH: Maintain the reaction and work-up conditions close to neutral pH.
-
Moderate Temperatures: Avoid excessive heating for prolonged periods.
-
Careful Work-up: If an acidic or basic wash is necessary during the work-up, perform it quickly and at a low temperature.
Data on Hydrolytic Stability:
Issue 3: Formation of Polymeric or Tar-like Byproducts
The formation of dark, insoluble materials is often indicative of polymerization or degradation of the starting materials or product, which can be promoted by strong acids or high temperatures.
Troubleshooting Table: Polymer Formation
| Potential Cause | Suggested Solution |
| Highly acidic conditions | Use a weaker acid catalyst or perform the reaction under neutral conditions. |
| Excessive heat | Reduce the reaction temperature and monitor for a longer duration. |
| Reactive impurities in starting materials | Purify starting materials before use. |
Diagram of Polymerization Pathway Avoidance
Caption: Logical steps to mitigate polymer formation.
Key Experimental Protocols
General Procedure for the Synthesis of 2-Trifluoromethyl-4-arylthiazoles:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-bromoacetophenone derivative (1.0 eq) and trifluoroacetamide (1.2 eq).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, 10 mL/mmol of α-bromoacetophenone).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Note: The optimal conditions, including solvent, temperature, and reaction time, should be determined empirically for each specific substrate combination.
Technical Support Center: Trifluoromethylation of Thiazole Rings
Welcome to the technical support center for the trifluoromethylation of thiazole rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this critical synthetic transformation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the trifluoromethylation of thiazole rings.
Problem 1: Low or No Product Yield
Q: My trifluoromethylation reaction on a thiazole substrate is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
A: Low or no yield in trifluoromethylation reactions of thiazoles can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
-
Reagent Quality and Stability:
-
Trifluoromethylating Agent: Ensure the trifluoromethylating agent is fresh and has been stored correctly. Some reagents are sensitive to moisture and air. For instance, sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) should be a fine, dry powder.
-
Solvent Purity: Use anhydrous solvents, as water can interfere with many trifluoromethylation protocols, especially those involving organometallic reagents or strong bases.
-
Substrate Purity: Impurities in the starting thiazole material can inhibit the reaction or lead to unwanted side reactions. Purify the substrate if necessary.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can be crucial. Some radical reactions proceed well at room temperature, while others may require heating or cooling.[1] For photocatalytic reactions, ensure the light source is providing the correct wavelength and intensity.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time. Some reactions may require extended periods to achieve good conversion.[1]
-
Atmosphere: For oxygen-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Choice of Method and Reagents:
-
Method Suitability: The chosen trifluoromethylation method may not be suitable for your specific thiazole substrate. Thiazoles are electron-rich heterocycles, and their reactivity can be influenced by substituents. Consider switching to a different method (e.g., from a radical-based approach to an electrochemical one).
-
Radical Initiator/Photocatalyst: In radical or photocatalytic reactions, the choice and concentration of the initiator or photocatalyst are critical. Ensure you are using the recommended catalyst and concentration for your specific reaction type.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Regioselectivity
Q: I am observing a mixture of regioisomers in the C-H trifluoromethylation of my substituted thiazole. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the direct C-H trifluoromethylation of substituted thiazoles is a common challenge. The position of trifluoromethylation is influenced by both electronic and steric factors of the thiazole ring and its substituents.
Potential Causes & Solutions:
-
Inherent Substrate Reactivity: The electronic nature of the thiazole ring and its substituents dictates the most reactive positions. Electron-donating groups can direct trifluoromethylation to specific sites, while electron-withdrawing groups can deactivate others. In some cases, a mixture of isomers is unavoidable due to small differences in the reactivity of C-H bonds.[2][3]
-
Reaction Mechanism: The type of trifluoromethylation reaction can influence regioselectivity.
-
Radical Trifluoromethylation: The trifluoromethyl radical (CF₃•) is electrophilic and will preferentially attack electron-rich positions on the thiazole ring.[4]
-
Electrochemical Methods: Electrochemical approaches can offer high regioselectivity by controlling the reaction potential and intermediates.[5]
-
-
Solvent Effects: Preliminary studies have shown that the choice of solvent can influence the regioselectivity of C-H trifluoromethylation.[2][3] It is worthwhile to screen different solvents to see if the isomeric ratio can be improved.
-
Directing Groups: If direct C-H functionalization remains unselective, consider introducing a directing group on the thiazole ring that can guide the trifluoromethylation to a specific position. This often involves additional synthetic steps but can provide excellent regiocontrol.
Strategies to Improve Regioselectivity:
| Strategy | Description | Considerations |
| Method Selection | Choose a method known for high regioselectivity with similar substrates. For instance, electrochemical methods have shown excellent regioselectivity for certain fused thiazole systems.[5] | The scope of highly regioselective methods may be limited to specific substrate classes. |
| Solvent Screening | Perform small-scale reactions in a variety of solvents (e.g., polar aprotic, nonpolar) to empirically determine the optimal solvent for regioselectivity.[2][3] | Solvent effects can be subtle and substrate-dependent. |
| Protecting Groups | Temporarily block more reactive sites with protecting groups to direct the trifluoromethylation to the desired position. | Requires additional protection and deprotection steps, which can lower the overall yield. |
| Directed C-H Functionalization | Introduce a directing group that coordinates to a metal catalyst, guiding the trifluoromethylation to an adjacent C-H bond. | Requires a substrate amenable to the introduction of a directing group and a compatible catalytic system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for trifluoromethylating thiazole rings?
A: Several methods are employed for the trifluoromethylation of thiazoles, each with its own advantages and limitations. The most common approaches include:
-
Radical Trifluoromethylation: This is a widely used method that involves the generation of a trifluoromethyl radical (CF₃•), which then attacks the thiazole ring.[6] Common sources of CF₃• include CF₃SO₂Na (Langlois reagent), CF₃I, and Togni reagents.[6] These reactions are often initiated by oxidants, photoredox catalysts, or electrochemistry.[5][7]
-
Electrochemical Trifluoromethylation: This method uses an electric current to generate the reactive trifluoromethyl species, often from readily available and inexpensive sources like CF₃SO₂Na.[5] It is considered a green and efficient method, often proceeding under mild conditions without the need for metal catalysts or chemical oxidants.[5]
-
Photoredox Catalysis: This approach utilizes visible light and a photocatalyst to generate the trifluoromethyl radical under mild conditions.[7] It offers excellent functional group tolerance and is a powerful tool for late-stage functionalization.
-
Building Block Approach: This strategy involves the synthesis of the thiazole ring from precursors that already contain the trifluoromethyl group.[8] This can be an effective way to control the position of the CF₃ group.
Q2: Why is the trifluoromethyl group important in drug discovery?
A: The trifluoromethyl (CF₃) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. Incorporating a CF₃ group can:
-
Enhance Lipophilicity: This can improve a drug's ability to cross cell membranes and increase its bioavailability.
-
Increase Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are resistant to metabolic degradation, which can prolong the drug's half-life in the body.
-
Modulate Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, which can affect drug-target interactions.
-
Improve Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, leading to increased potency.
Q3: Are there any safety concerns associated with trifluoromethylation reactions?
A: Yes, some trifluoromethylating agents and reaction conditions require careful handling.
-
Gaseous Reagents: Some trifluoromethyl sources, like trifluoroiodomethane (CF₃I), are gases and require appropriate handling in a well-ventilated fume hood.
-
Oxidizing Agents: Many radical trifluoromethylation reactions use strong oxidizing agents, which should be handled with care.
-
High Temperatures and Pressures: Some older methods may require high temperatures and pressures, which pose safety risks. Modern methods often proceed under milder conditions.
-
Toxicity: Always consult the Safety Data Sheet (SDS) for all reagents used in the reaction.
Experimental Protocols
Photocatalytic Direct C-H Trifluoromethylation of Thiazoles
This protocol is a general representation based on published procedures for the trifluoromethylation of heterocycles.[7]
Reaction Setup:
Caption: General workflow for photocatalytic trifluoromethylation.
Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the thiazole substrate (1.0 equiv), the trifluoromethylating agent (e.g., CF₃SO₂Na, 2.0-3.0 equiv), the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%), and a base (e.g., K₂HPO₄, 2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent (e.g., acetonitrile) via syringe.
-
Place the reaction vial in front of a visible light source (e.g., blue LEDs) and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction, and purify the product by column chromatography.
Electrochemical Trifluoromethylation of Imidazo[2,1-b]thiazoles
This protocol is based on a published procedure for the electrochemical trifluoromethylation of imidazo[2,1-b]thiazoles.[5]
Methodology:
-
In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, add the imidazo[2,1-b]thiazole substrate (1.0 equiv) and the trifluoromethylating agent (CF₃SO₂Na, 2.0 equiv).
-
Add a mixture of solvents (e.g., CH₃CN/H₂O).
-
Pass a constant current (e.g., 10 mA) through the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the starting material is consumed, discontinue the electrolysis.
-
Evaporate the solvent and purify the residue by column chromatography to obtain the C-5 trifluoromethylated product.
Data Summary
Table 1: Optimization of Reaction Conditions for Electrochemical Trifluoromethylation of 6-phenylimidazo[2,1-b]thiazole
| Entry | Solvent (v/v) | Additive | Current (mA) | Yield (%) |
| 1 | CH₃CN | None | 10 | 75 |
| 2 | DMF | None | 10 | 62 |
| 3 | CH₃CN/H₂O (9:1) | None | 10 | 85 |
| 4 | CH₃CN/H₂O (9:1) | n-Bu₄NBF₄ | 10 | 86 |
| 5 | CH₃CN/H₂O (9:1) | None | 5 | 68 |
| 6 | CH₃CN/H₂O (9:1) | None | 15 | 82 |
Data is illustrative and based on trends reported in the literature.[5]
Table 2: Comparison of Trifluoromethylating Agents for a Model Thiazole Substrate
| Entry | CF₃ Source | Method | Typical Yield Range (%) |
| 1 | CF₃SO₂Na | Radical (Oxidative) | 40-80 |
| 2 | CF₃I | Radical (Photocatalytic) | 50-90 |
| 3 | Togni's Reagent | Electrophilic | 30-70 |
| 4 | Umemoto's Reagent | Electrophilic | 30-65 |
| 5 | CF₃SO₂Na | Electrochemical | 56-88 |
Yields are highly dependent on the specific substrate and reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel access to 4-trifluoromethyl-1,3-thiazole derivatives via an intermediate thiocarbonyl ylide [zora.uzh.ch]
Technical Support Center: Degradation Pathways of Trifluoromethyl-Substituted Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-substituted heterocycles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl (CF₃) group often introduced into heterocyclic compounds in drug discovery?
A1: The trifluoromethyl group is a key functional group used in medicinal chemistry to enhance the metabolic stability of drug candidates.[1][2] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond make it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][3] By strategically placing a CF₃ group at a known or suspected site of metabolism, that metabolic pathway can be effectively blocked.[1] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][2] The CF₃ group can also improve a compound's lipophilicity and binding affinity.[2][4]
Q2: What are the common degradation pathways for trifluoromethyl-substituted heterocycles?
A2: Trifluoromethyl-substituted heterocycles can degrade through several pathways, including:
-
Metabolic Degradation: Primarily through oxidation, often at positions other than the CF₃-substituted site, as the C-F bond is very strong.[1][2] However, metabolism can still occur on the heterocyclic ring or other substituents.
-
Photodegradation: Exposure to light can induce degradation, potentially leading to the formation of trifluoroacetic acid (TFA) and fluoride anions as final products.[5] The rate and products of photodegradation can be influenced by the structure of the heterocyclic ring and the presence of other functional groups.[5]
-
Hydrolytic Degradation: While many trifluoromethylated heterocycles are hydrolytically stable, some can undergo hydrolysis depending on the ring system and reaction conditions (e.g., pH).[6][7][8] For instance, N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles exhibit excellent aqueous stability.[7]
-
Reductive Degradation: In some cases, reductive pathways can lead to the cleavage of the C-CF₃ bond, though this is less common than oxidative metabolism.
Q3: What is the "hook effect" and how can I avoid it in my protein degradation experiments?
A3: The "hook effect" is a phenomenon observed in targeted protein degradation studies (e.g., using PROTACs) where the extent of protein degradation decreases at very high concentrations of the degrader molecule. This can create a "hook" shape in the dose-response curve. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your degrader and to avoid using excessively high concentrations.[9]
Troubleshooting Guides
Issue 1: Unexpectedly High Metabolic Lability
Problem: My trifluoromethyl-substituted heterocycle shows higher than expected metabolic degradation in an in vitro assay (e.g., liver microsomes).
| Possible Cause | Troubleshooting Step |
| Metabolism at a site other than the CF₃ group | Analyze the metabolite profile using LC-MS/MS to identify the site of metabolism. Consider modifying the molecule at the metabolically active site. |
| Non-CYP mediated metabolism | Investigate the involvement of other metabolic enzymes (e.g., FMOs, UGTs) by using specific inhibitors or recombinant enzymes. |
| Instability in assay conditions | Assess the chemical stability of your compound in the assay buffer at 37°C without cofactors to rule out non-enzymatic degradation. |
| Incorrect data analysis | Double-check the calculations for half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). Ensure the linear range of the decay curve is used.[1] |
Issue 2: Poor or No Observed Degradation
Problem: My compound appears to be too stable, showing no degradation in metabolic stability assays.
| Possible Cause | Troubleshooting Step |
| Low sensitivity of the analytical method | Optimize your LC-MS/MS method to achieve a lower limit of quantification (LOQ) for the parent compound. |
| Compound binding to plasticware | Use low-binding plates and vials. Include a time-zero sample without cofactors to assess recovery. |
| Assay conditions not optimal for the specific compound | Vary the protein concentration (e.g., microsomes) or incubation time to find conditions where degradation can be observed. |
| The compound is genuinely highly stable | This can be a desirable property. Confirm the result with a secondary assay, such as in hepatocyte suspensions, which have a broader range of metabolic enzymes. |
Issue 3: Formation of Unexpected Degradation Products
Problem: I am observing degradation products that I cannot identify or that are inconsistent with expected metabolic pathways.
| Possible Cause | Troubleshooting Step |
| Chemical degradation | Run a control experiment without enzymes/cofactors to check for chemical instability under the assay conditions (pH, temperature). |
| Photodegradation | Protect your samples from light during incubation and processing, as some compounds are light-sensitive.[5] |
| Reaction with assay components | Investigate potential reactions with components of the assay buffer or quenching solution. |
| Complex metabolic pathways | Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass data for metabolite identification and propose potential structures. |
Data Presentation
Table 1: Comparative Metabolic Stability of a Hypothetical Drug With and Without a Trifluoromethyl Group
| Parameter | Parent Compound (with -CH₃) | Analog (with -CF₃) | Rationale for Difference |
| Half-life (t₁/₂) in vitro | Shorter | Longer | The CF₃ group blocks a primary site of metabolism, reducing the rate of clearance.[1] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | A lower rate of metabolism by liver enzymes results in lower intrinsic clearance.[1] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a major metabolic pathway limits the formation of downstream metabolites.[1] |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of a compound using liver microsomes.
1. Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.
2. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic fate (e.g., verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates (low-binding recommended)
3. Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare the incubation mixture by adding microsomes to the phosphate buffer.
-
Incubation: Add the test compound (final concentration typically 1 µM) to the incubation mixture. Pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding it to the quenching solution.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins (e.g., 4000 rpm for 20 minutes at 4°C).[1]
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug.[1]
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the appropriate formula based on the experimental setup.
Visualizations
Caption: Experimental workflow for an in vitro microsomal stability assay.
Caption: The metabolic blocking effect of the trifluoromethyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 6. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
improving the stability of (2-(Trifluoromethyl)thiazol-4-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (2-(Trifluoromethyl)thiazol-4-yl)methanol during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| STAB-001 | Discoloration (yellowing or browning) of the solid compound or its solutions. | 1. Photodegradation: Exposure to ambient or UV light can induce degradation of the thiazole ring. 2. Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or metal ion impurities. 3. Thermal Stress: Decomposition at elevated temperatures. | 1. Minimize Light Exposure: Store the compound in amber vials and work in a dimly lit area or use light-blocking shields.[1][2][3][4] 2. Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). 3. Antioxidant Addition: For solutions, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT). 4. Controlled Temperature: Store at recommended low temperatures and avoid unnecessary heat exposure. |
| STAB-002 | Appearance of new peaks in HPLC analysis of a sample over time. | 1. Degradation: Formation of one or more degradation products. 2. Hydrolysis: The methanol group or the thiazole ring may be susceptible to hydrolysis, especially under acidic or basic conditions. | 1. Characterize Degradants: Use techniques like LC-MS to identify the mass of the new peaks and propose potential structures. 2. pH Control: Maintain solutions at a neutral pH and use buffers if necessary. Avoid prolonged storage in acidic or basic media. |
| STAB-003 | Inconsistent results in biological assays. | 1. Compound Instability in Assay Media: The compound may be degrading in the aqueous, high-temperature, or light-exposed conditions of the assay. 2. Interaction with Assay Components: The compound may react with components of the cell culture media or assay reagents. | 1. Pre-stability Assessment: Test the stability of the compound in the specific assay buffer and under the assay conditions (time, temperature, light) before conducting the full experiment. 2. Encapsulation: Consider encapsulating the compound in cyclodextrins to improve its stability in aqueous environments. |
| STAB-004 | Low recovery of the compound from solutions. | 1. Adsorption to Surfaces: The compound may adsorb to the surface of glassware or plasticware. 2. Precipitation: The compound may have low solubility in the chosen solvent, leading to precipitation over time. | 1. Use Silanized Glassware: To minimize adsorption. 2. Solubility Assessment: Determine the solubility of the compound in various solvents and use a solvent system that ensures complete dissolution at the desired concentration. 3. Co-solvents: Utilize co-solvents or solubilizing agents if necessary. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
Based on the chemistry of thiazole derivatives and heterocyclic alcohols, the primary degradation pathways are likely:
-
Photodegradation: The thiazole ring can absorb UV-Vis light, leading to the formation of reactive intermediates. A common mechanism involves a [4+2] cycloaddition with singlet oxygen, forming an unstable endoperoxide that subsequently rearranges to other products.
-
Oxidation: The nitrogen and sulfur atoms in the thiazole ring are susceptible to oxidation, which can lead to the formation of N-oxides or sulfoxides. The methanol group can also be oxidized to an aldehyde or carboxylic acid. The trifluoromethyl group is generally stable to oxidation.[5][6]
-
Hydrolysis: Under strongly acidic or basic conditions, the thiazole ring can be susceptible to cleavage. The methanol functional group is generally stable to hydrolysis.
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition. The trifluoromethyl group generally enhances thermal stability.[5]
2. What are the ideal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at a low temperature (2-8 °C is recommended). It should be protected from light and moisture.
3. How can I improve the stability of this compound in aqueous solutions for my experiments?
Several strategies can be employed:
-
pH Control: Use a buffered solution to maintain a neutral pH.
-
Minimize Light Exposure: Prepare and handle solutions in a dark room or use amber-colored containers.
-
Deoxygenate Solvents: Purge aqueous buffers with an inert gas to remove dissolved oxygen.
-
Use of Antioxidants: Add a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to the solution. A typical concentration to test is 0.01-0.1% w/v.[7][8][9]
-
Encapsulation: Formulating the compound with a carrier molecule like a cyclodextrin can protect it from the aqueous environment and light.[10][11][12][13][14]
4. Can I heat solutions of this compound?
Heating should be done with caution. While the trifluoromethyl group can enhance thermal stability, prolonged heating at high temperatures can lead to decomposition. It is advisable to perform a thermal stability analysis using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the decomposition temperature. For short-term heating, use the lowest effective temperature and minimize the heating time.
Experimental Protocols
Stability Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to monitor for the appearance of new peaks with different UV spectra).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the appropriate stress condition medium (e.g., acidic, basic, oxidative, or aqueous solution for photostability).
-
Subject the solutions to stress conditions (e.g., heat, light, acid/base).
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the initial concentration with the mobile phase.
-
Analyze the samples by HPLC and calculate the percentage of the remaining parent compound and the formation of any degradation products.
-
Protocol for Handling Under an Inert Atmosphere
This protocol describes the use of a Schlenk line to handle the compound in an oxygen- and moisture-free environment.
-
Materials: Schlenk flask, Schlenk line with vacuum and inert gas (argon or nitrogen) lines, septa, cannulas, and syringes.
-
Procedure:
-
Dry all glassware in an oven overnight and allow it to cool under a stream of inert gas.
-
Place the solid this compound into a Schlenk flask.
-
Seal the flask with a septum and connect it to the Schlenk line.
-
Evacuate the flask under vacuum for 5-10 minutes.
-
Refill the flask with inert gas.
-
Repeat the evacuate-refill cycle three times to ensure a completely inert atmosphere.[15][16][17][18][19]
-
Solvents can be added via a cannula or a gas-tight syringe.
-
Protocol for Encapsulation with β-Cyclodextrin
This is a general procedure for preparing an inclusion complex to enhance aqueous stability and solubility.
-
Materials: this compound, β-cyclodextrin, deionized water, ethanol.
-
Procedure:
-
Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in deionized water with stirring and gentle heating.
-
Prepare a concentrated solution of this compound in a minimal amount of a water-miscible organic solvent like ethanol.
-
Slowly add the solution of the compound to the cyclodextrin solution with vigorous stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Cool the solution in an ice bath to promote the precipitation of the inclusion complex.
-
Collect the precipitate by filtration and wash it with a small amount of cold water.
-
Dry the solid inclusion complex under vacuum.[10][11][12][14]
-
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their own stability assessments.
Table 1: Photostability of this compound Solution (50 µg/mL in 50:50 Acetonitrile:Water)
| Exposure Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) | Total Degradation Products (%) |
| 0 | 100.0 | 100.0 | 0.0 |
| 2 | 99.8 | 92.5 | 7.5 |
| 4 | 99.7 | 85.1 | 14.9 |
| 8 | 99.5 | 72.3 | 27.7 |
| 24 | 99.1 | 55.8 | 44.2 |
Table 2: Thermal Stability of Solid this compound
| Temperature (°C) | Time (hours) | % Remaining |
| 40 | 72 | 99.6 |
| 60 | 72 | 98.2 |
| 80 | 72 | 91.5 |
| 100 | 72 | 78.3 |
Table 3: pH Stability of this compound in Aqueous Solution at 25°C
| pH | Time (hours) | % Remaining |
| 2 | 24 | 96.3 |
| 4 | 24 | 99.1 |
| 7 | 24 | 99.8 |
| 9 | 24 | 97.5 |
| 12 | 24 | 88.2 |
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
Caption: Key stabilization strategies.
References
- 1. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ikev.org [ikev.org]
- 4. database.ich.org [database.ich.org]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 8. akrochem.com [akrochem.com]
- 9. researchgate.net [researchgate.net]
- 10. humapub.com [humapub.com]
- 11. ijrpc.com [ijrpc.com]
- 12. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iipseries.org [iipseries.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 19. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
Technical Support Center: Hantzsch Thiazole Synthesis with Fluorinated Ketones
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the Hantzsch thiazole synthesis, particularly when employing fluorinated ketones. The unique electronic properties of fluorinated substrates can introduce specific challenges, and this document aims to provide clear solutions and preventative measures in a question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Hantzsch thiazole synthesis with a fluorinated α-haloketone is resulting in a low yield. What are the common causes and potential solutions?
Low yields in Hantzsch syntheses involving fluorinated ketones can stem from several factors related to the electron-withdrawing nature of fluorine.
Common Causes:
-
Reduced Nucleophilicity of the Thioamide: The initial SN2 reaction between the thioamide and the α-haloketone is a critical step. While the fluorinated ketone is more electrophilic, strong electron-withdrawing groups can sometimes lead to side reactions if the thioamide's nucleophilicity is not sufficient.
-
Instability of Intermediates: The reaction proceeds through a thiazoline intermediate which then dehydrates to the aromatic thiazole. Fluorine substituents can influence the stability of these intermediates.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are crucial. Conditions optimized for non-fluorinated ketones may not be ideal for their fluorinated counterparts.
-
Side Reactions: The increased electrophilicity of the fluorinated ketone can promote unwanted side reactions.
Solutions:
| Strategy | Action | Rationale |
| Optimize Reaction Conditions | Systematically screen solvents (e.g., ethanol, methanol, DMF), temperature, and reaction time. Consider microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times.[1][2] | Fluorinated substrates may require different energy inputs or solvent polarities to achieve optimal reaction rates and minimize side reactions. |
| Increase Thioamide Equivalents | Use a slight excess (1.1 to 1.5 equivalents) of the thioamide. | This can help to drive the initial SN2 reaction to completion. |
| Use a Catalyst | For challenging substrates, consider a catalyst such as silica-supported tungstosilicic acid or employ ultrasound-assisted, lipase-catalyzed conditions.[3][4][5] | Catalysts can facilitate the reaction under milder conditions and improve yields. |
| Monitor Reaction Progress | Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[6] | This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times. |
Q2: I am observing significant amounts of side products in my reaction. What are the likely culprits and how can I minimize them?
The formation of side products is a common issue, and the presence of fluorine can sometimes exacerbate this.
Potential Side Products and Their Prevention:
| Side Product | Cause | Prevention |
| Formation of Iminothiazole Isomers | With N-substituted thioureas, reaction under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7] | Maintain neutral or slightly basic reaction conditions to favor the formation of the desired 2-aminothiazole. |
| Self-condensation of the Ketone | The highly electrophilic nature of fluorinated ketones can lead to self-condensation, especially at elevated temperatures. | Maintain a controlled temperature and consider a slower addition of the ketone to the reaction mixture. |
| Hydrolysis of the Thioamide | If water is present in the reaction mixture, especially at high temperatures, the thioamide can hydrolyze. | Use anhydrous solvents and reagents. |
Q3: The purification of my fluorinated thiazole product is proving difficult. What are the recommended procedures?
Fluorinated compounds can have different solubility profiles compared to their non-fluorinated analogs, which may require adjustments to standard purification protocols.
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying solid products. A systematic solvent screen is recommended to find a suitable solvent or solvent system (a solvent in which the compound is sparingly soluble at room temperature but soluble upon heating).[8]
-
Solvent Selection: Start with common solvents like ethanol, methanol, ethyl acetate, and hexane. For highly fluorinated compounds, you may need to explore solvents with different polarities.
-
-
Column Chromatography: If crystallization is not effective or if the product is an oil, column chromatography is the next step.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on the TLC analysis.
-
-
Precipitation: In some cases, the thiazole product can be precipitated from the reaction mixture by adding a non-solvent. For example, pouring the reaction mixture into water can sometimes precipitate the product.[9]
Data Presentation
The following tables provide a summary of reaction conditions and yields for the Hantzsch thiazole synthesis with fluorinated ketones from the literature.
Table 1: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles [6]
| Fluorinated Ketone | Thioamide Derivative | Solvent | Reaction Time (h) | Yield (%) |
| 2-bromo-4-fluoroacetophenone | Aryl-substituted thiosemicarbazones | Absolute Ethanol | 4-5 | 61-80 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis [1]
| Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 8 | Lower Yields | 30 | 95 |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles [6]
-
Reactant Mixture: In a round-bottom flask, combine the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol.
-
Reaction: Heat the mixture under reflux for 4–5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals. The appearance of a single spot indicates the completion of the reaction.
-
Cooling: Upon completion, allow the reaction mixture to cool to room temperature for 30 minutes.
-
Isolation: The solid product that precipitates is collected by filtration.
-
Purification: The crude product is recrystallized from ethanol to afford the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.
Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [1][2]
-
Reactant Mixture: In a 10 mL microwave reactor vial, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol), the substituted thiourea (1.1 mmol), and ethanol (3 mL).
-
Sealing: Seal the vial and place it in the microwave synthesizer.
-
Microwave Irradiation: Heat the reaction mixture to 90 °C for 30 minutes.
-
Cooling and Isolation: After the reaction is complete, cool the vial and collect the precipitated product by filtration.
-
Washing: Wash the solid product with cold ethanol.
Visualizations
Caption: Hantzsch Thiazole Synthesis Mechanism.
Caption: Troubleshooting Workflow for Hantzsch Synthesis.
Caption: General Experimental Workflow.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. How To [chem.rochester.edu]
- 9. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the removal of impurities from these unique molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying fluorinated heterocyclic compounds?
The introduction of fluorine atoms into heterocyclic compounds significantly alters their physicochemical properties, leading to several purification challenges:
-
Altered Polarity and Lipophilicity: Fluorination can dramatically increase the lipophilicity of a molecule, which affects its solubility and interactions with chromatographic stationary phases.[1]
-
Changes in pKa: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms within the heterocyclic ring. This change in ionization state can influence the compound's retention in ion-exchange chromatography and its solubility.[1]
-
Strong Intermolecular Interactions: Fluorinated compounds can participate in unique intermolecular interactions, such as fluorous-fluorous interactions. While these can be harnessed for purification, they can also complicate standard purification methods.[1]
-
Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be difficult to separate from the target compound due to similar polarities and retention times.[1]
Q2: Which purification techniques are most effective for fluorinated heterocyclic compounds?
The most common and effective techniques for purifying fluorinated heterocyclic compounds are:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a particularly powerful tool for purifying these compounds. The choice of stationary phase and mobile phase is critical for achieving successful separation.[1] For highly fluorinated compounds, specialized fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer better selectivity.[2]
-
Solid-Phase Extraction (SPE): SPE is highly effective for sample cleanup, removing major impurities, and concentrating the target compound before a final purification step. A specialized technique, Fluorous Solid-Phase Extraction (F-SPE), leverages fluorous-fluorous interactions for highly selective separation.[1][3]
-
Recrystallization: This technique is an excellent method for obtaining highly pure crystalline material, especially in the final purification stage. However, the altered solubility of fluorinated compounds can make finding suitable crystallization conditions challenging.[1][4]
Q3: How does the position of the fluorine atom on the heterocyclic ring impact purification?
The position of the fluorine atom can significantly influence the molecule's electronic properties and steric hindrance, which in turn affects its purification. For example, a fluorine atom can sterically hinder interactions with a chromatographic stationary phase or disrupt the formation of a well-ordered crystal lattice, making purification more difficult.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of fluorinated heterocyclic compounds using HPLC, SPE, and recrystallization.
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is close to the pKa of the compound.- Column overload. | - Use a highly end-capped column or a column with a different stationary phase (e.g., fluorinated phase).- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[1]- Reduce the sample concentration or injection volume.[1] |
| Poor Peak Shape (Fronting) | - Column overload.- Poor sample solubility in the mobile phase. | - Reduce the sample concentration or injection volume.[1]- Dissolve the sample in the initial mobile phase.[1] |
| Split Peaks | - Column void or contamination.- Co-elution of closely related impurities. | - Flush the column or replace it if necessary.- Optimize the mobile phase gradient and temperature to improve resolution.[1] |
| Low Retention Time | - The compound is too polar for the reverse-phase column.- The mobile phase is too strong. | - Use a more polar stationary phase or switch to normal-phase chromatography.- Decrease the percentage of the organic solvent in the mobile phase.[1] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Column temperature fluctuations. | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.[1] |
Solid-Phase Extraction (SPE)
| Problem | Possible Causes | Suggested Solutions |
| Low Recovery | - Incomplete retention of the analyte on the sorbent.- Incomplete elution of the analyte.- Analyte breakthrough during sample loading. | - Select a sorbent with stronger interaction with the analyte (e.g., fluorous sorbent for highly fluorinated compounds).[5]- Use a stronger elution solvent or increase the elution volume.[5]- Reduce the sample loading flow rate or use a larger SPE cartridge.[5] |
| Poor Purity | - Co-elution of impurities with the analyte.- Insufficient washing of the cartridge. | - Optimize the wash step with a solvent that removes impurities without eluting the analyte.- Use a more selective sorbent. |
| Clogged Cartridge | - Particulate matter in the sample.- Precipitation of the sample on the cartridge. | - Filter or centrifuge the sample before loading.- Ensure the sample is fully dissolved in the loading solvent. |
Recrystallization
| Problem | Possible Causes | Suggested Solutions |
| No Crystals Form | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent system. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly.[1]- Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent).[1] |
| Oil Formation | - The degree of supersaturation is too high.- The presence of impurities. | - Use a more dilute solution.- Cool the solution more slowly.[1]- Purify the compound further by another method (e.g., HPLC) before crystallization.[1][6] |
| Poor Crystal Quality (small, needles) | - Rapid nucleation and crystal growth. | - Slow down the cooling rate.- Use a solvent system where the compound has moderate solubility.[1] |
Quantitative Data on Purification Efficiency
The following tables provide illustrative data on the effectiveness of different purification techniques for fluorinated heterocyclic compounds. Please note that these are representative examples, and actual results will vary depending on the specific compound, impurities, and experimental conditions.
Table 1: Illustrative HPLC Purification of a Fluorinated Pyridine Derivative
| Parameter | Before Purification | After Purification |
| Purity (by analytical HPLC) | 85% | >99% |
| Major Impurity | Des-fluoro analog (10%) | <0.1% |
| Recovery | N/A | 85% |
Table 2: Illustrative Recrystallization of a Fluorinated Indole Derivative
| Parameter | Before Purification | After Purification |
| Purity (by ¹⁹F NMR) | 92% | >99.5% |
| Key Impurity | Starting material (5%) | Not detected |
| Yield | N/A | 75% |
Table 3: Fluorous Solid-Phase Extraction (F-SPE) of a Fluorinated Triazine Library
| Parameter | Value | Reference |
| Product Yields | 48-96% | [7] |
| Purity of Products | >90% for 13 out of 18 compounds | [7] |
| Recovery of Fluorous Reagent | 77% (after recrystallization) | [3] |
Experimental Protocols
General Protocol for RP-HPLC Purification
A general protocol for the purification of a fluorinated heterocyclic compound using reverse-phase HPLC.[1]
-
Column Selection: Choose a suitable C18 or PFP (for highly fluorinated compounds) reverse-phase column.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a gradient method to effectively separate the target compound from impurities. A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase or a compatible solvent (e.g., methanol, acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample onto the equilibrated column and collect fractions corresponding to the peak of the target compound.
-
Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure, and dry the purified compound.
General Protocol for Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines the general steps for purifying a fluorous-tagged compound.[3]
-
Cartridge Conditioning: Condition the fluorous SPE cartridge with a fluorophilic solvent (e.g., perfluorohexane) followed by a fluorophobic solvent (e.g., 80:20 methanol:water).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
-
Washing (Elution of Non-Fluorous Impurities): Wash the cartridge with a fluorophobic solvent (e.g., 80:20 methanol:water) to elute the non-fluorous impurities.
-
Elution of the Fluorinated Compound: Elute the fluorous-tagged compound with a fluorophilic solvent (e.g., methanol or acetonitrile).
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified compound.
General Protocol for Recrystallization
A general procedure for purifying a solid fluorinated heterocyclic compound by recrystallization.[4][8]
-
Solvent Selection: Screen various solvents to find one that dissolves the compound when hot but not when cold. Common solvents to test include hexanes, ethyl acetate, dichloromethane, methanol, and water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Experimental Workflows
Caption: HPLC Purification Workflow.
Caption: F-SPE Purification Workflow.
Caption: Recrystallization Workflow.
Troubleshooting Logic
Caption: General Troubleshooting Logic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
preventing byproduct formation in trifluoromethylthiazole reactions
Welcome to the technical support center for the synthesis of trifluoromethylthiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-trifluoromethylthiazoles?
A1: The two primary and most widely employed methods for the synthesis of 2-trifluoromethylthiazoles are the Hantzsch thiazole synthesis and Trifluoroacetic Acid (TFA)-mediated cyclization. The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, a classic and versatile method for thiazole formation. The TFA-mediated cyclization is a more recent development that offers high yields under mild conditions through the reaction of α-mercapto ketones with trifluoromethyl N-acylhydrazones.
Q2: What are the typical byproducts observed in trifluoromethylthiazole synthesis?
A2: Byproduct formation is a common challenge. In the Hantzsch synthesis, the formation of regioisomers is a significant issue, especially when using unsymmetrical α-haloketones. Other potential byproducts can include unreacted starting materials, over-alkylation products, and decomposition products if the reaction is overheated. In some modern variations of thiazole synthesis, byproducts such as dimethyl sulfoxide (DMSO) can be generated depending on the specific reagents used.
Q3: How can I minimize the formation of regioisomers in the Hantzsch synthesis?
A3: The formation of regioisomers is influenced by the reaction conditions. Running the reaction under acidic conditions can sometimes alter the regioselectivity. Careful control of temperature and the order of reagent addition can also play a crucial role. For unsymmetrical ketones, it is often best to explore both acidic and neutral conditions to determine the optimal selectivity for the desired isomer.
Q4: My reaction yield is consistently low. What are the first troubleshooting steps I should take?
A4: Low yields can stem from several factors. First, verify the purity of your starting materials, as impurities can lead to side reactions. Ensure that your reagents, especially the thioamide and α-haloketone, have not degraded. Next, confirm that your reaction conditions (temperature, solvent, and reaction time) are optimal. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine if the reaction is going to completion. Finally, consider potential losses during the workup and purification steps.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Degraded Starting Materials | Verify the purity of α-haloketone and thioamide/N-acylhydrazone by NMR or other appropriate analytical techniques. Use freshly purified starting materials. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed, while others may need to be cooled to prevent decomposition. |
| Incorrect Solvent | Ensure the solvent is appropriate for the specific reaction and is anhydrous if required. |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion before workup. |
Issue 2: Presence of Significant Byproducts
| Potential Cause | Suggested Solution |
| Formation of Regioisomers (Hantzsch) | Modify the reaction conditions. Experiment with both neutral and acidic (e.g., using a catalytic amount of p-toluenesulfonic acid) conditions. |
| Unreacted Starting Materials | Increase the reaction time or temperature moderately. Ensure stoichiometric balance of reactants. |
| Polymerization/Decomposition | This can be caused by excessive heat or highly acidic/basic conditions. Run the reaction at a lower temperature and ensure controlled addition of reagents. |
Issue 3: Difficult Purification
| Potential Cause | Suggested Solution |
| Co-elution of Product and Impurities | Optimize the mobile phase for column chromatography. A different solvent system or a gradient elution may be necessary. |
| Product Oiling Out | During workup or crystallization, the product may separate as an oil. Try using a different solvent for extraction or crystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Product is a Salt | If an acid was used in the reaction, the product might be an ammonium or pyridinium salt. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during workup. |
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Trifluoromethyl-4-phenylthiazole
| Method | Typical Yield (%) | Key Byproducts | Reaction Conditions |
| Hantzsch Synthesis | 60-85% | Regioisomers, unreacted starting materials | Reflux in ethanol or THF, 4-12 hours |
| TFA-Mediated Cyclization | 85-95% | Minimal, primarily unreacted starting materials if reaction is incomplete | Trifluoroacetic acid, room temperature, 1-3 hours |
Experimental Protocols
Protocol 1: Synthesis of 2-Trifluoromethyl-4-phenylthiazole via TFA-Mediated Cyclization
Materials:
-
2-Mercapto-1-phenylethan-1-one (α-mercaptoacetophenone)
-
Trifluoromethyl N-acylhydrazone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-mercapto-1-phenylethan-1-one (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add trifluoromethyl N-acylhydrazone (1.1 mmol).
-
Add trifluoroacetic acid (2.0 mmol) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-trifluoromethyl-4-phenylthiazole.
Visualizations
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of (2-(Trifluoromethyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data
The expected chemical shifts for (2-(Trifluoromethyl)thiazol-4-yl)methanol are summarized in the table below. These predictions are derived from typical values for protons and trifluoromethyl groups in similar chemical environments, including substituted thiazoles and alcohols.
| Nucleus | Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Thiazole Ring Proton (H-5) | 7.0 - 8.0 | Singlet (s) | The exact shift is influenced by the electron-withdrawing trifluoromethyl group. |
| ¹H | Methylene Protons (-CH₂OH) | 4.5 - 5.0 | Singlet (s) or Doublet (d) | Expected to be a singlet unless coupling to the hydroxyl proton is observed. Deshielded by the thiazole ring and the hydroxyl group. |
| ¹H | Hydroxyl Proton (-OH) | 2.0 - 5.0 (variable) | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |
| ¹⁹F | Trifluoromethyl Group (-CF₃) | -60 to -70 | Singlet (s) | Relative to CFCl₃. The chemical shift is characteristic for a CF₃ group attached to a π-deficient heteroaromatic ring. |
Comparison with Alternative Structures
The NMR spectrum of this compound can be distinguished from its isomers or related compounds by the specific chemical shifts and multiplicities of its signals.
-
(4-(Trifluoromethyl)thiazol-2-yl)methanol: In this isomer, the methylene protons would likely experience a different chemical shift due to their proximity to the nitrogen atom in the thiazole ring. The thiazole proton (H-5) would also resonate at a different frequency.
-
(2-Methylthiazol-4-yl)methanol: The absence of the strong singlet in the ¹⁹F NMR spectrum and the presence of a methyl singlet (around 2.5 ppm) in the ¹H NMR spectrum would clearly differentiate this compound.
-
Thiazole-4-methanol: The ¹H NMR spectrum would lack the characteristic downfield shift of the thiazole proton caused by the electron-withdrawing CF₃ group, and no signal would be present in the ¹⁹F NMR spectrum.
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹⁹F NMR spectra of this compound.
Instrumentation:
-
A high-resolution NMR spectrometer with a field strength of 400 MHz or higher.
-
A multinuclear probe capable of detecting ¹H and ¹⁹F frequencies.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), if required. For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) or a secondary standard can be used.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: -20 to -80 ppm (or wider, depending on the instrument and reference).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256, to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal or external standard.
-
Integrate the signals to determine the relative proton ratios.
Visualizing Structural and Spectral Relationships
The following diagram illustrates the correlation between the chemical structure of this compound and its predicted NMR signals.
Caption: Correlation of this compound structure with its predicted NMR signals.
This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation and analysis, it is always recommended to acquire and interpret experimental NMR data.
Mass Spectrometry Fragmentation Analysis: A Comparative Guide for (2-(Trifluoromethyl)thiazol-4-yl)methanol and Related Heterocyclic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted mass spectrometry fragmentation of (2-(Trifluoromethyl)thiazol-4-yl)methanol against structurally related thiazole- and trifluoromethyl-containing compounds. Due to the absence of published experimental mass spectra for this compound, this guide synthesizes data from analogous compounds to predict its fragmentation behavior, offering a valuable resource for researchers in the structural elucidation of novel small molecules.
Predicted Fragmentation of this compound
The fragmentation of this compound under electron ionization (EI) is anticipated to be driven by the presence of the trifluoromethyl, thiazole, and methanol functional groups. The molecular ion peak is expected at m/z 183.0. Key predicted fragmentation pathways include:
-
Loss of the Trifluoromethyl Group: A prominent fragmentation pathway is likely the cleavage of the C-CF3 bond, resulting in the loss of a trifluoromethyl radical (•CF3), which would yield a fragment ion at m/z 114.
-
Alpha-Cleavage of the Methanol Group: The cleavage of the C-C bond adjacent to the oxygen of the methanol group is a common fragmentation for alcohols. This would result in the loss of a •CH2OH radical, leading to a fragment at m/z 152.
-
Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would result in a fragment ion at m/z 165.
-
Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage. Common fragmentation of the thiazole ring involves the loss of HCN or other small neutral molecules, though this is often preceded by the fragmentation of substituents.[1][2][3]
Comparative Fragmentation Data
To contextualize the predicted fragmentation of this compound, the following tables summarize the observed mass spectrometry data for structurally similar compounds.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| This compound (Predicted) | 183 | 165, 152, 114 | [M-H2O]+, [M-CH2OH]+, [M-CF3]+ |
| (2-Methylthiazol-5-yl)methanol | 129 | 112, 98, 85 | [M-OH]+, [M-CH2OH]+, Thiazole ring fragments |
| Thiazol-2-yl-methanol | 115 | 86, 85, 58 | [M-CHO]+, [M-HCHO]+, Thiazole ring fragments |
| (2-(Difluoromethyl)thiazol-4-yl)methanol | 165 | 147, 134, 114 | [M-H2O]+, [M-CH2OH]+, [M-CHF2]+ |
| (5-(Trifluoromethyl)thiazol-2-yl)methanol | 183 | 165, 152, 114 | [M-H2O]+, [M-CH2OH]+, [M-CF3]+ |
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum of a small molecule is provided below.
Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the sample solution into the GC-MS system.
Visualizing Fragmentation Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway of this compound and a general experimental workflow for its analysis.
Caption: Predicted EI fragmentation of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
Structure-Activity Relationship of 2-Trifluoromethylthiazole Analogs as Anti-HIV Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of 2-trifluoromethylthiazole analogs that have been investigated for their potential as anti-HIV agents. The structure-activity relationship (SAR) is explored, supported by quantitative experimental data, detailed methodologies, and visual diagrams to elucidate the mechanism of action and experimental workflows.
Quantitative Data Summary
The following table summarizes the anti-HIV-1 activity and cytotoxicity of key 2-trifluoromethylthiazole analogs and their precursors. The development of these compounds originated from a stilbene-based anti-HIV agent, with subsequent modifications leading to the identification of potent 2-trifluoromethylthiazole-5-carboxamides.
| Compound | Structure | Anti-HIV-1 Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (TI = CC50/EC50) |
| 12jj | N-(4-chlorobenzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | 5.5 | >10 | >1.8 |
| 12pp | N-(6-nitrobenzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | 2.4 | >10 | >4.2 |
| 12vv | N-(6-(trifluoromethyl)benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | 0.5 | >10 | >20 |
| 28 (GPS488) | N-(4-chlorobenzothiazol-2-yl)-2-(trifluoromethyl)thiazole-5-carboxamide | 1.66 | >10 | >6 |
| 29 (GPS491) | N-(6-(trifluoromethyl)benzothiazol-2-yl)-2-(trifluoromethyl)thiazole-5-carboxamide | 0.47 | >10 | >21 |
| HIV-1 Strain | 97USSN54 | NL4.3 | BaL | IIIB |
| 28 (GPS488) | 0.96 | 1.29 | 0.24 | 1.93 |
| 29 (GPS491) | 0.18 | 0.25 | 0.25 | 0.74 |
Key Observations:
-
The replacement of the 5-nitrothiophene core in compounds 12jj , 12pp , and 12vv with a 2-trifluoromethylthiazole moiety led to the development of analogs 28 and 29 .
-
A clear structure-activity relationship is observed with the benzothiazole substituent. The presence of a trifluoromethyl group at the 6-position of the benzothiazole ring (compound 29 ) resulted in a significant increase in anti-HIV potency compared to a chloro-group at the 4-position (compound 28 ).[1]
-
Compound 29 (GPS491) emerged as the most potent analog, with sub-micromolar activity against a panel of HIV-1 strains and a favorable therapeutic index.[1]
-
The anti-HIV activity of these compounds is not a result of cytotoxicity, as indicated by the high CC50 values.[1]
-
Importantly, these 2-trifluoromethylthiazole analogs were found to be active against HIV mutant strains that are resistant to currently used antiretroviral drugs.[1][2]
Mechanism of Action: Alteration of HIV-1 RNA Processing
The lead compound, 29 (GPS491) , exerts its anti-HIV effect by a novel mechanism of action that involves the modulation of HIV-1 RNA processing.[1][2] This is distinct from the mechanisms of many currently approved antiretroviral therapies.
The proposed mechanism involves the suppression of the HIV-1 structural protein Gag expression and an alteration in the accumulation of viral RNA. Specifically, there is a decrease in the abundance of RNAs that encode for structural proteins, while the levels of viral RNAs encoding for regulatory proteins are increased.[1]
Caption: Mechanism of Action of 2-Trifluoromethylthiazole Analogs on HIV-1 RNA Processing.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Anti-HIV-1 Activity Assay (p24 ELISA)
This protocol is a generalized procedure for determining the half-maximal effective concentration (EC50) of a compound against HIV-1 replication by quantifying the p24 viral antigen.
Caption: Workflow for the Anti-HIV-1 Activity Assay (p24 ELISA).
Procedure:
-
Cell Preparation: Culture and maintain a suitable host cell line, such as CEM-GXR cells or peripheral blood mononuclear cells (PBMCs), in the appropriate medium.
-
Plating: Seed the cells into a 96-well microtiter plate at a predetermined density.
-
Compound Dilution: Prepare a series of dilutions of the test compounds (e.g., 2-trifluoromethylthiazole analogs) in the cell culture medium.
-
Treatment: Add the compound dilutions to the appropriate wells of the 96-well plate. Include wells with no compound as a virus control and uninfected cells as a mock control.
-
Infection: Add a pre-titered stock of HIV-1 to the wells containing cells and compounds.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 to 7 days to allow for viral replication.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, is calculated from a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of a compound using the MTT colorimetric assay.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a period that corresponds to the duration of the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
CC50 Calculation: The CC50 is the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Structure-Activity Relationship (SAR)
The development of the 2-trifluoromethylthiazole analogs from the initial stilbene-based compound highlights key structural features that are crucial for anti-HIV activity.
Caption: Logical Flow of the Structure-Activity Relationship of 2-Trifluoromethylthiazole Analogs.
The SAR studies indicate that:
-
Amide Linker: Replacing the central double bond of the initial stilbene scaffold with an amide linker was a critical modification that maintained biological activity while likely improving the compound's physicochemical properties.
-
2-Trifluoromethylthiazole Core: The introduction of the 2-trifluoromethylthiazole ring as the left-hand side moiety was a key factor in enhancing the anti-HIV potency.
-
Substitution on the Benzothiazole Ring: The nature and position of the substituent on the right-hand side benzothiazole ring significantly influence the activity. An electron-withdrawing trifluoromethyl group at the 6-position is optimal for potency. This highlights the importance of this specific substitution for the interaction with the biological target.
References
A Comparative Guide to the Validation of Analytical Methods for Fluorinated Thiazoles
For researchers, scientists, and drug development professionals, the accurate quantification of fluorinated thiazoles is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of validated analytical methods, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Alternative methods such as Capillary Electrophoresis (CE) are also discussed.
Quantitative Data Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of different analytical techniques for the analysis of thiazole derivatives, including fluorinated compounds.
| Analytical Method | Analyte | Linearity Range | Accuracy (%) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Novel Aminothiazole (21MAT) | 0.5 - 1.5 mg/mL | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |
| HPLC-UV | Indole-Thiazole Derivative (CS03) | 1 - 20 µg/mL | Recovery: Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| HPLC-UV | 2-(Furan-2-yl)-4-methylbenzo[d]thiazole | 0.1 - 20 µg/mL | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| LC-MS/MS | Novel Aminothiazole (21MAT) in rat plasma | 1.25 - 1250 ng/mL | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |
| LC-MS/MS | 4-Fluoroaniline in Ezetimibe | 0.94 - 30.26 ng/mL | 92 - 99 | < 8.7 | 0.19 ng/mL | 0.94 ng/mL | [5] |
| Capillary Zone Electrophoresis (CZE) | 1-methylimidazoline-2-thione | 1.5 × 10⁻⁴ - 1.8 × 10⁻³ M | Not Specified | 2.5 | 4.6 × 10⁻⁵ M | Not Specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for the key experiments cited in this guide.
HPLC-UV Method for a Novel Aminothiazole (21MAT)[1][2]
-
Instrumentation: Waters Alliance HPLC with a UV Detector (Waters 2695/e2695 separations module, Waters 2487 dual λ absorbance/2998 PDA).
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% orthophosphoric acid in acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 272 nm.
-
Data Acquisition: Empower 3 Software.
LC-MS/MS Method for a Novel Aminothiazole (21MAT) in Rat Plasma[1][2]
-
Instrumentation: LC-MS/MS system.
-
Sample Preparation: Protein precipitation.
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of 95:5% v/v methanol:acetonitrile and 0.1% v/v formic acid, along with 15% of 5 mM ammonium formate solution.
-
Flow Rate: 1 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.
HPLC-UV Method for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole[4]
-
Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 280 nm.
-
Run Time: 10 minutes.
Visualizations
Diagrams illustrating experimental workflows and logical relationships provide a clear visual understanding of the analytical processes.
Caption: A flowchart of the HPLC-UV analysis process.
Caption: A decision tree for troubleshooting common HPLC issues.
Alternative Analytical Techniques
While HPLC and LC-MS/MS are the most common methods, other techniques offer specific advantages.
-
Capillary Electrophoresis (CE): CE is a powerful separation technique that offers high efficiency, high resolution, and fast analysis times with low reagent consumption.[7] It is particularly useful for the impurity profiling of drugs and can be coupled with various detection methods.[7] Different modes of CE, such as Capillary Zone Electrophoresis (CZE), have been successfully applied for the analysis of thiazole-related compounds.[6]
-
Gas Chromatography (GC): For volatile and thermally stable fluorinated thiazoles, Gas Chromatography with a Flame Ionization Detector (GC-FID) can be a simple, rapid, and precise method for simultaneous determination in pharmaceutical dosage forms.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a highly suitable method for detecting and quantifying fluorinated compounds due to the 100% natural abundance of the 19F isotope and the wide range of chemical shifts.[9] It can provide valuable structural information and help in the identification of degradation products.[9][10]
Conclusion
The validation of analytical methods for fluorinated thiazoles is paramount in drug development and quality control. HPLC-UV and LC-MS/MS are robust and widely used techniques that provide reliable and accurate quantification. The choice between these methods will depend on the specific requirements of the analysis, with LC-MS/MS offering superior sensitivity and selectivity for complex matrices. Alternative methods like Capillary Electrophoresis and Gas Chromatography present viable options for specific applications. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Trifluoromethylthiazoles and Trifluoromethylpyrazoles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Fluorinated Heterocycles
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated heterocycles, trifluoromethylpyrazoles and trifluoromethylthiazoles have emerged as "privileged scaffolds" in drug discovery, forming the core of numerous clinically successful and experimental therapeutic agents. This guide provides a comparative analysis of these two heterocyclic systems, focusing on their physicochemical properties, biological activities, and synthetic accessibility, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Rings
The electronic nature of the five-membered ring, specifically the number and position of nitrogen and sulfur atoms, dictates the physicochemical properties of trifluoromethyl-substituted thiazoles and pyrazoles. These properties, in turn, influence their pharmacokinetic and pharmacodynamic profiles.
While direct comparative studies on a wide range of analogous pairs are limited, we can collate and compare representative data. The trifluoromethyl group, being strongly electron-withdrawing, generally decreases the basicity (pKa) of the heterocyclic ring compared to its non-fluorinated counterpart. Lipophilicity, measured as logP, is typically increased by the CF3 group, which can enhance membrane permeability.[1]
Table 1: Comparative Physicochemical Properties
| Property | Trifluoromethylpyrazole (e.g., Celecoxib) | Trifluoromethylthiazole (General) | Key Considerations |
| Calculated logP | ~3.5 - 4.5 | ~2.5 - 4.0 | The CF3 group significantly increases lipophilicity. The exact value is highly dependent on other substituents. |
| pKa (of ring) | Weakly basic | Generally more weakly basic than pyrazoles | The nitrogen atoms in the pyrazole ring are more basic than the nitrogen in the thiazole ring. The CF3 group reduces the basicity of both. |
| Metabolic Stability | Generally high | Generally high | The C-F bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation. |
| Hydrogen Bonding | Pyrazole NH can act as a hydrogen bond donor. | Thiazole nitrogen can act as a hydrogen bond acceptor. | These differing hydrogen bonding capabilities can significantly influence target binding. |
Note: Calculated logP values can vary between different software and algorithms.[2][3][4] Experimental determination is crucial for lead optimization.
Biological Activity: Diverse Targets and Potent Inhibition
Both trifluoromethylpyrazole and trifluoromethylthiazole scaffolds are found in potent inhibitors of a wide array of biological targets. The specific substitution pattern around the core ring system dictates the target selectivity and inhibitory potency.
Trifluoromethylpyrazoles: From Anti-inflammatories to Kinase Inhibitors
The trifluoromethylpyrazole moiety is famously represented by Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[5] The CF3 group is crucial for its activity and selectivity. Beyond COX-2, this scaffold is a mainstay in the development of potent kinase inhibitors targeting various components of cellular signaling pathways implicated in cancer and other diseases.
Table 2: Selected Biologically Active Trifluoromethylpyrazoles
| Compound Class | Target | IC50 / EC50 | Therapeutic Area |
| Diarylpyrazoles (e.g., Celecoxib) | COX-2 | IC50: 0.07 µM | Anti-inflammatory |
| Pyrazolo[1,5-a]pyrimidines | Pim1 Kinase | IC50: < 10 µM | Oncology |
| Pyrazolopyridines | EGFR Kinase | Varies | Oncology |
| 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles | Aurora A Kinase | IC50: 0.11 µM | Oncology |
Trifluoromethylthiazoles: Broadening the Therapeutic Horizon
Trifluoromethylthiazoles have also demonstrated significant potential across different therapeutic areas. Notably, they have been investigated as anti-HIV agents and, similar to pyrazoles, as potent kinase inhibitors.
Table 3: Selected Biologically Active Trifluoromethylthiazoles
| Compound Class | Target | IC50 / EC50 | Therapeutic Area |
| 2-Trifluoromethylthiazole-5-carboxamides | HIV-1 Replication | EC50: 0.18 - 1.29 µM | Antiviral |
| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | Varies | Oncology |
| 2-Aminothiazole Derivatives | Various Kinases | Varies | Oncology |
Synthetic Accessibility: A Comparative Overview
Both scaffolds are accessible through well-established synthetic routes, often involving cyclocondensation reactions. The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials.
Workflow 1: General Synthesis of a 1,5-Diaryl-3-trifluoromethylpyrazole (e.g., Celecoxib)
This workflow illustrates a common method for synthesizing trifluoromethylpyrazoles, involving the condensation of a β-diketone with a substituted hydrazine.
Caption: Synthetic workflow for Celecoxib.
Workflow 2: General Synthesis of a 2-Amino-4-aryl-5-trifluoromethylthiazole
The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazole derivatives, including those bearing a trifluoromethyl group.
Caption: Hantzsch synthesis for 2-aminothiazoles.
Signaling Pathways and Mechanism of Action
The biological effects of these compounds are mediated through their interaction with key signaling pathways. For instance, trifluoromethylpyrazole-based kinase inhibitors often target pathways crucial for cancer cell proliferation and survival, such as the EGFR and Aurora kinase pathways.
Diagram 1: Simplified EGFR Signaling Pathway
This diagram illustrates the epidermal growth factor receptor (EGFR) signaling cascade, a common target for trifluoromethylpyrazole and -thiazole kinase inhibitors.
Caption: Inhibition of the EGFR signaling pathway.
Experimental Protocols
Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)[5]
Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid, and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
In Vitro COX-1 and COX-2 Inhibition Assay[5]
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with a range of concentrations of the test compound in the assay buffer for a specified time at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Terminate the reaction.
-
Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
Conclusion
Both trifluoromethylthiazoles and trifluoromethylpyrazoles are exceptionally valuable scaffolds in drug discovery, each offering a unique combination of physicochemical and biological properties. Trifluoromethylpyrazoles have a proven track record, exemplified by the commercial success of Celecoxib and their extensive exploration as kinase inhibitors. Trifluoromethylthiazoles, while perhaps less represented in approved drugs, demonstrate immense potential across a range of therapeutic targets, including viral diseases and cancer.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic strategy. This guide provides a foundational comparison to aid researchers in making informed decisions in the design and development of novel, highly effective therapeutic agents.
References
Efficacy of (Trifluoromethyl)thiazole Derivatives Against Microbial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Thiazole derivatives, particularly those containing a trifluoromethyl group, have garnered significant interest due to their potent and broad-spectrum antimicrobial activities. This guide provides a comparative analysis of the efficacy of various (trifluoromethyl)thiazole derivatives against a range of microbial strains, supported by experimental data from several key studies. While specific data for "(2-(Trifluoromethyl)thiazol-4-yl)methanol" is limited in publicly available research, this guide focuses on closely related and structurally similar compounds to provide a comprehensive overview of this promising class of antimicrobials.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various trifluoromethyl-containing thiazole derivatives and other related compounds against several bacterial and fungal strains.
Antibacterial Activity
A study on 4-trifluoromethyl bithiazole analogues revealed their potential as broad-spectrum antimicrobial agents. Notably, some compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, compound 8e showed MIC values of 4 µg/mL and 16 µg/mL against S. pyogenes and S. aureus, respectively[1]. Another investigation into N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which share structural similarities, demonstrated potent activity against Gram-positive bacteria, with some compounds showing MIC values as low as 3.12 µg/mL against MRSA strains[2].
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Trifluoromethyl-Containing Thiazole Derivatives and Analogues
| Compound/Analogue | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Acinetobacter baumannii | Reference |
| 4-Trifluoromethyl bithiazole 8a | >64 | Not Reported | >64 (Active with colistin) | >64 (Active with colistin) | [1] |
| 4-Trifluoromethyl bithiazole 8e | 16 | 4 | >64 | >64 | [1] |
| N-(trifluoromethyl)phenyl pyrazole 13 | 3.12 (MRSA) | Not Reported | Not Reported | Not Reported | [2] |
| Ampicillin (Reference) | 0.6 - 0.24 (S. pneumoniae & S. epidermidis) | Not Reported | Not Reported | Not Reported | [3] |
| Tetracycline (Reference) | MIC values were lower for some tested bisthiazole compounds than tetracycline against Gram-positive bacteria. | Not Reported | Not Reported | Not Reported | [4] |
Antifungal Activity
Thiazole derivatives have demonstrated significant promise as antifungal agents, with some studies indicating efficacy comparable or superior to the widely used antifungal drug, fluconazole[5][6]. The primary mechanism of action for many thiazole-based antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis and maintaining fungal cell membrane integrity[5].
A series of novel thiazole-containing triazole antifungals were synthesized and showed potent in vitro and in vivo antifungal activities[7]. Another study on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives reported very strong antifungal effects against clinical Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL[8].
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Thiazole Derivatives against Candida albicans
| Compound/Analogue | Candida albicans (MIC Range) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Thiazole Derivative T2 | 0.008 - 0.98 | 0.12 | 0.24 - 0.48 | [8] |
| Thiazole Derivative T3 | 0.008 - 0.98 | 0.12 | 0.24 - 0.48 | [8] |
| Thiazole Derivative T4 | 0.008 - 0.98 | 0.12 | 0.24 - 0.48 | [8] |
| Thiazole Derivative T7 | 0.48 - 7.81 | 1.95 | 3.91 | [8] |
| Fluconazole (Reference) | MIC values for some novel thiazole derivatives were significantly lower than fluconazole. | Not Reported | Not Reported | [5] |
| Nystatin (Reference) | 0.015 - 7.81 | Not Reported | Not Reported | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these antimicrobial compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours. A few colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain the desired final inoculum concentration.
-
Drug Dilution: A serial two-fold dilution of the test compound and reference drugs is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control well (microbes, no drug) and a negative control well (broth, no microbes) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.
Antimicrobial Susceptibility Testing: Cup-Plate Agar Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
-
Agar Plate Preparation: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.
-
Well Creation: Wells or "cups" of a specific diameter are created in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A control with the solvent and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Antifungal Mechanism of Action for Thiazole Derivatives
Caption: Inhibition of ergosterol biosynthesis by (trifluoromethyl)thiazole derivatives.
References
- 1. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethylthiazole Advantage: A Comparative Guide to In Vitro Metabolic Stability
In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising lead to a viable clinical candidate. Medicinal chemists frequently employ various strategies to enhance a compound's resistance to metabolic breakdown, thereby improving its pharmacokinetic profile. One of the most effective and widely used tactics is the introduction of a trifluoromethyl (CF₃) group. This guide provides a comprehensive comparison of the in vitro metabolic stability of trifluoromethylthiazole compounds against their non-fluorinated analogs, supported by experimental principles and detailed methodologies.
The Power of the Trifluoromethyl Group in Thiazole Scaffolds
The trifluoromethyl group serves as a bioisostere for a methyl (CH₃) group. However, the substitution of a methyl group with a trifluoromethyl group on a thiazole ring can dramatically alter a compound's metabolic fate. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic attack by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver.[1]
When a methyl group is present on the thiazole ring, it often represents a "metabolic soft spot," susceptible to oxidation to form alcohol and then carboxylic acid metabolites. By replacing this labile methyl group with a robust trifluoromethyl group, this metabolic pathway is effectively blocked. This "metabolic switching" can lead to a longer in vitro half-life (t½) and lower intrinsic clearance (CLint), key indicators of improved metabolic stability.[1]
A compelling example of this principle was observed in a study of picornavirus inhibitors. While not a thiazole, the core principle is transferable. An analog with a methyl-substituted isoxazole ring was extensively metabolized, yielding eight different products. In contrast, the corresponding trifluoromethyl-substituted analog was significantly more stable, producing only two minor metabolites.[2] This demonstrates the global protective effect that trifluoromethyl substitution can confer upon a molecule.
Quantitative Comparison of Metabolic Stability
The following table provides a representative comparison of the in vitro metabolic stability of a hypothetical methylthiazole compound (Compound A) and its trifluoromethylthiazole analog (Compound B) in human liver microsomes. This data illustrates the typical improvements in metabolic stability observed upon trifluoromethyl substitution.
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) | Primary Metabolic Pathway |
| Compound A | (Methylthiazole) | 15 | 92.4 | Oxidation of the methyl group |
| Compound B | (Trifluoromethylthiazole) | > 60 | < 11.6 | N/A (Metabolically stable) |
This table presents illustrative data based on established principles of metabolic stability and is intended for comparative purposes.
Experimental Protocols
A standardized in vitro metabolic stability assay using liver microsomes is essential for generating reliable and comparable data. Below is a detailed protocol for a typical assay.
In Vitro Liver Microsomal Stability Assay
1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.
2. Materials:
-
Test compounds (e.g., Compound A and Compound B)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).
-
Create working solutions of the compounds by diluting the stock solutions in buffer or organic solvent.
-
On ice, thaw the pooled human liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[3]
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except for the negative control wells (which will receive buffer instead).
-
-
Time Points and Reaction Termination:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a volume of ice-cold acetonitrile containing an internal standard.[3]
-
-
Sample Processing and Analysis:
-
After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[1]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein) .
Visualizing the Workflow and Metabolic Pathways
The following diagrams illustrate the experimental workflow for the in vitro metabolic stability assay and the comparative metabolic pathways of methylthiazole and trifluoromethylthiazole compounds.
References
head-to-head comparison of different trifluoromethylating reagents for thiazoles
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. For the thiazole ring system, a prevalent motif in numerous pharmaceuticals, the addition of a -CF3 group can significantly enhance metabolic stability, lipophilicity, and binding affinity. Researchers face a critical choice in selecting the appropriate reagent to achieve this transformation efficiently. This guide provides an objective comparison of different trifluoromethylating reagents for the functionalization of thiazoles, focusing on electrophilic and radical methods, supported by experimental data.
Data Presentation: Performance of Trifluoromethylating Reagents
The efficiency of thiazole trifluoromethylation is highly dependent on the reagent class, the specific substrate, and the reaction mechanism. The following table summarizes quantitative data from key studies, highlighting the performance of different reagents. It is important to note that a direct comparison on the identical substrate is not always available in the literature; the presented data compares different, yet representative, thiazole functionalization strategies.
| Reagent Class | Specific Reagent Example | Substrate | Reaction Type | Product | Yield (%) | Reference |
| Electrophilic | Umemoto Reagent (5a or 5b) | 2-(p-tolyl)thiazole | Pd(II)-Catalyzed C-H Aryl Trifluoromethylation | 2-(4-methyl-2-(trifluoromethyl)phenyl)thiazole | Good | [1] |
| Electrophilic | Togni Reagent (37) | 2-Phenylthiazole derivative | Pd(II)-Catalyzed C-H Aryl Trifluoromethylation | Ortho-trifluoromethylated 2-phenylthiazole | 11 | [1] |
| Radical Source | Triflyl Chloride (CF3SO2Cl) | 4-Methylthiazole | Photoredox Radical C-H Thiazole Trifluoromethylation | 4-Methyl-5-(trifluoromethyl)thiazole | High (General class yields 78-94%) | [2][3] |
| Radical Source | Langlois Reagent (CF3SO2Na) | 2-Amino-1,3,4-thiadiazole | Radical C-H Thiazole Trifluoromethylation | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | Moderate | [2] |
Key Observations:
-
For the directed C-H trifluoromethylation of an aryl group at the 2-position of a thiazole, electrophilic Umemoto's reagents under palladium catalysis provide good yields, significantly outperforming Togni's reagent in this specific context.[1]
-
For the direct C-H functionalization of the thiazole ring itself, radical trifluoromethylation methods are highly effective.[2] Using a radical precursor like triflyl chloride under photoredox catalysis affords high yields of the trifluoromethylated product, with regioselectivity favoring the C5 position in 4-methylthiazole.[2][3]
-
The Langlois reagent (CF3SO2Na), an inexpensive and stable solid, serves as an effective radical precursor for functionalizing electron-rich thiazole analogues, although yields may be more moderate.[2][4]
Mandatory Visualization
Two diagrams are provided below to clarify the classification of reagents and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for different thiazole derivatives.
Protocol 1: Pd-Catalyzed C-H Aryl Trifluoromethylation of 2-Arylthiazole with Umemoto's Reagent
This protocol is based on the methodology for directed C-H functionalization of arenes bearing N-containing heterocycles.[1]
-
Materials:
-
2-Arylthiazole substrate (e.g., 2-(p-tolyl)thiazole)
-
Umemoto Reagent (e.g., 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate)
-
Palladium(II) acetate (Pd(OAc)2)
-
Copper(II) acetate (Cu(OAc)2)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the 2-arylthiazole substrate (1.0 equiv), Umemoto's reagent (1.5 equiv), Pd(OAc)2 (0.1 equiv), and Cu(OAc)2 (0.3 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DCE as the solvent, followed by trifluoroacetic acid (TFA, 10.0 equiv).
-
Seal the vessel and heat the reaction mixture to 110 °C.
-
Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the ortho-trifluoromethylated product.
-
Protocol 2: Photoredox Radical C-H Trifluoromethylation of 4-Methylthiazole
This protocol is adapted from the general procedure for the trifluoromethylation of heteroarenes developed by MacMillan and coworkers.[3]
-
Materials:
-
4-Methylthiazole
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl, "Triflyl Chloride")
-
Tris(phenanthroline)ruthenium(II) chloride (Ru(phen)3Cl2)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Anhydrous acetonitrile (MeCN)
-
-
Procedure:
-
To a reaction vial, add 4-methylthiazole (1.0 equiv), Ru(phen)3Cl2 (1-2 mol %), and K2HPO4 (1.5 equiv).
-
Add anhydrous acetonitrile (to achieve a 0.1 M concentration of the substrate).
-
Add triflyl chloride (2.0 equiv) to the mixture.
-
Seal the vial and stir the suspension at room temperature (23 °C).
-
Place the vial approximately 5-10 cm from a 26 W compact fluorescent light bulb and irradiate with vigorous stirring.
-
Monitor the reaction for 12-24 hours until the starting material is consumed (as determined by GC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the resulting residue via flash column chromatography on silica gel to isolate the 4-methyl-5-(trifluoromethyl)thiazole product.
-
References
Safety Operating Guide
Proper Disposal Procedures for (2-(Trifluoromethyl)thiazol-4-yl)methanol
The following guide provides essential safety and logistical information for the proper disposal of (2-(Trifluoromethyl)thiazol-4-yl)methanol. This procedure is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Characterization
Before handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound presents several hazards that must be managed with appropriate safety measures.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Due to its trifluoromethyl group and thiazole core, this compound should be treated as hazardous waste.[2][3] Halogenated organic compounds require specific disposal routes to prevent environmental contamination and ensure personnel safety.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound for disposal. All handling of this compound and its waste should be conducted within a certified chemical fume hood.[1][4]
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile).[5][6] |
| Eye Protection | Safety goggles and a face shield.[5][6] |
| Body Protection | Laboratory coat and closed-toe shoes.[4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[7][8][9]
Experimental Protocol for Waste Segregation and Collection
This protocol details the necessary steps for preparing this compound for disposal.
-
Waste Determination : The generator of the waste must determine if it is regulated as hazardous waste based on its composition and characteristics.[10] Given the hazards of this compound, it should be managed as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Collect any solid this compound waste, including contaminated items like weighing paper or personal protective equipment, in a designated solid hazardous waste container.[7]
-
Liquid Waste : Collect solutions containing this compound in a designated liquid hazardous waste container.[7] Do not mix with incompatible waste streams.[2][7] Keep aqueous and organic solvent waste streams separate.[5]
-
Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[7]
-
-
Container Management :
-
Use a sturdy, leak-proof container that is chemically compatible with the waste.[10][11]
-
Keep the container tightly sealed except when adding waste.[5][10][12] Funnels should not be left in the container opening.
-
The first rinse of an emptied container must be collected and disposed of as hazardous waste.[13]
-
-
Labeling :
-
Storage :
-
Arranging for Disposal :
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.[7]
| Spill Size | Procedure |
| Small Spill | 1. Alert personnel in the immediate area.[2] 2. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2] 3. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1][2][7] 4. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][7] 5. Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[2] |
| Large Spill | 1. Evacuate the immediate area.[2] 2. Alert your institution's emergency response team.[2] 3. If it is safe to do so, close doors to the affected area to contain vapors.[2] 4. Provide the emergency response team with the Safety Data Sheet (SDS) for the spilled material.[2] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medline.com [medline.com]
- 10. mtu.edu [mtu.edu]
- 11. benchchem.com [benchchem.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. solvent-recyclers.com [solvent-recyclers.com]
- 15. collectandrecycle.com [collectandrecycle.com]
Essential Safety and Operational Guide for Handling (2-(Trifluoromethyl)thiazol-4-yl)methanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2-(Trifluoromethyl)thiazol-4-yl)methanol. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as causing skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet recognized standards (e.g., ANSI Z87.1). A face shield worn over safety glasses is crucial when there is a risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[2] For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat worn over personal clothing is recommended. It should be fully buttoned to maximize skin coverage.[2] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot to protect against spills.[2] |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when working outside a fume hood or if aerosol generation is possible.[2][3] |
Operational Plan: Safe Handling Protocol
A strict, step-by-step handling protocol is critical for safety.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[1]
-
Pre-Handling Inspection : Before use, inspect all PPE for any signs of damage.
-
Preventing Contamination : Do not eat, drink, or smoke in the designated work area.[4] Wash hands thoroughly after handling the substance.[1][4]
-
Spill Preparedness : Ensure an appropriate spill kit with absorbent materials is readily accessible. In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and place it into a sealed, labeled container for disposal.[1]
-
Storage : Store the compound in a cool, dry, and well-ventilated area in a tightly closed container.[1][5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Characterization : This compound should be treated as hazardous waste.
-
Container Management : The initial rinse of the empty container must be collected and disposed of as hazardous waste.[6]
-
Disposal Route : All waste containing this chemical must be disposed of through a licensed hazardous waste disposal service.[1] Do not dispose of it down the drain or in regular trash.[6]
-
Contaminated Materials : Any materials used for cleaning spills, as well as contaminated PPE, should be collected in a sealed, labeled container and disposed of as hazardous waste.
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
